6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
Description
BenchChem offers high-quality 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H8Br2N2O2 |
|---|---|
Molecular Weight |
360 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17) |
InChI Key |
QGKACHNDUYVGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)CBr)CBr |
Origin of Product |
United States |
Foundational & Exploratory
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- chemical properties
An In-depth Technical Guide to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a solid, crystalline compound, typically appearing as a white to light yellow powder.[1] It belongs to the quinoxaline class of heterocyclic compounds, which are known for a wide range of biological activities.[2] The presence of a carboxylic acid functional group and two reactive bromomethyl groups makes it a versatile building block for the synthesis of more complex molecules.[3] This compound is reported to have antibacterial properties.[4][5][6]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1][6] |
| Molecular Weight | 360.01 g/mol | [1] |
| CAS Number | 32602-11-2 | [7] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Purity | >97.0% (HPLC) | [1] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [8] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4] |
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Source(s) |
| H314: Causes severe skin burns and eye damage | P260: Do not breathe dusts or mists | [8] |
| H290: May be corrosive to metals | P280: Wear protective gloves/protective clothing/eye protection/face protection | [8] |
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] | |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [8] | |
| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [8] |
Synthesis and Experimental Protocols
The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is achieved through the condensation reaction of 3,4-diaminobenzoic acid with 1,4-dibromo-2,3-butanedione.[9] This reaction is a standard method for the formation of the quinoxaline ring system.[2][3]
Experimental Protocol: Synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives
The following is a general procedure for the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives, which can be adapted for the synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Materials:
-
Appropriately substituted 1,2-phenylenediamine (in this case, 3,4-diaminobenzoic acid)
-
1,4-dibromo-2,3-butanedione
-
Benzene (or a suitable solvent)
Procedure:
-
A mixture of the 1,2-phenylenediamine derivative (0.1 mole) and 1,4-dibromo-2,3-butanedione (0.1 mole) is refluxed in benzene (200 mL) using a Dean-Stark trap for one hour.[10]
-
The reaction mixture is then evaporated to dryness in vacuo.[10]
-
The residue is purified by flash chromatography on silica gel.[10]
-
Elution with a suitable solvent system (e.g., 15% hexane/chloroform for the parent compound) affords the desired 2,3-bis(bromomethyl)quinoxaline derivative.[10]
The yields for this type of reaction are generally good, ranging from 69-93%.[9]
References
- 1. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid [cymitquimica.com]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]
- 7. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | 32602-11-2 [chemicalbook.com]
- 8. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid 32602-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Mechanism of Action of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a potent antibacterial agent. This document synthesizes available data, details experimental methodologies, and visualizes key concepts to support further research and development in this area.
Core Mechanism of Action: A Hypothesis of Biomolecular Alkylation
The primary mechanism of action of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- and its structural analogs is hypothesized to be the alkylation of biological macromolecules . This proposed mechanism is predicated on the high electrophilicity of the carbon atoms in the two bromomethyl groups attached to the quinoxaline core.
The 2,3-bis(bromomethyl)quinoxaline scaffold serves as the key pharmacophore responsible for the observed antimicrobial activity. The bromine atoms, being good leaving groups, facilitate nucleophilic attack by electron-rich moieties within biological macromolecules. This results in the formation of stable covalent bonds between the quinoxaline derivative and its cellular target(s).
Key biological nucleophiles that are likely targets for alkylation include:
-
Proteins: The side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) residues are susceptible to alkylation. Covalent modification of amino acids in active sites or allosteric sites of essential enzymes can lead to their irreversible inhibition, thereby disrupting critical cellular processes.
-
Nucleic Acids (DNA and RNA): The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA and RNA can also act as nucleophiles. Alkylation of DNA can lead to mutations, strand breaks, and interference with replication and transcription, ultimately triggering cell death.
The bifunctional nature of the 2,3-bis(bromomethyl) moiety allows for the potential of cross-linking biological macromolecules. This can occur between two nucleophiles on the same protein or nucleic acid strand (intra-strand cross-linking) or between two different macromolecules (inter-strand cross-linking). Such cross-linking events can have profound and often lethal consequences for the cell.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of a series of 2,3-bis(bromomethyl)quinoxaline derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. The following table summarizes the MIC values for selected derivatives, including a compound with a carboxylic acid substituent at the 6-position, which is the topic of this guide.
| Compound ID | Substituent (R) | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |
| 1i | 6-COOH | >100 | >100 | >100 | >100 | >100 | >100 |
| 1a | H | 50 | 50 | >100 | >100 | 100 | 100 |
| 1g | 6-CF3 | 12.5 | 12.5 | >100 | >100 | 25 | 25 |
| 1k | 6-COOEt | 50 | 50 | 100 | >100 | 50 | 50 |
Data sourced from Ishikawa et al., Bioorganic Chemistry, 2012, 41-42, 1-5.
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) as described in the cited literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Microbial Inoculum:
-
Bacterial strains are cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours.
-
Fungal strains are cultured on Potato Dextrose Agar (PDA) at 28°C for 48-72 hours.
-
Bacterial suspensions are prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Fungal spore suspensions are prepared by washing the surface of the agar plates with sterile saline containing 0.05% Tween 80 and adjusting the concentration to approximately 1-5 x 10⁶ spores/mL.
-
The final inoculum for the assay is prepared by diluting the standardized suspensions in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.4-5 x 10⁴ spores/mL for fungi.
-
-
Preparation of Test Compounds:
-
Stock solutions of the 2,3-bis(bromomethyl)quinoxaline derivatives are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a quinoxaline derivative with noted antibacterial and antifungal activity.[1] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.
Core Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | s | 1H | H-5 |
| ~8.2 - 8.4 | d | 1H | H-7 |
| ~8.0 - 8.2 | d | 1H | H-8 |
| ~4.8 - 5.0 | s | 4H | 2 x -CH₂Br |
| >10 (broad) | s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | -COOH |
| ~145 - 150 | C-2, C-3 |
| ~140 - 145 | C-8a, C-4a |
| ~130 - 135 | C-6 |
| ~125 - 130 | C-5, C-7, C-8 |
| ~30 - 35 | -CH₂Br |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1550-1620 | Medium-Strong | C=N and C=C stretch (aromatic) |
| 1200-1300 | Medium | C-O stretch (carboxylic acid) |
| 600-700 | Medium-Strong | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 358/360/362 | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Br atoms) |
| 279/281 | [M-Br]⁺ |
| 200 | [M-2Br]⁺ |
| 234/236 | [M-Br-COOH]⁺ |
Experimental Protocols
The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- can be achieved through the condensation of 3,4-diaminobenzoic acid with 1,4-dibromo-2,3-butanedione. This method is adapted from the general procedure described for the synthesis of other 2,3-bis(bromomethyl)quinoxaline derivatives.
Synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
Materials:
-
3,4-Diaminobenzoic acid
-
1,4-Dibromo-2,3-butanedione
-
Methanol
-
Chloroform
Procedure:
-
A solution of equimolar amounts of 3,4-diaminobenzoic acid and 1,4-dibromo-2,3-butanedione in methanol is prepared.
-
The reaction mixture is refluxed for a period of 2 hours.
-
After cooling to room temperature, the precipitate formed is collected by suction filtration.
-
The crude product is then purified by column chromatography on silica gel using a chloroform/methanol mixture as the eluent to yield the final product.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Caption: Synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Biological Activity Pathway
The primary biological activity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- reported is its antimicrobial action. The exact mechanism is not fully elucidated but is believed to involve interaction with microbial cellular components.
Caption: Antimicrobial action of the target compound.
References
6-Quinoxalinecarboxylic Acid, 2,3-bis(bromomethyl)-: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a versatile building block in modern organic synthesis. This document details its synthesis, characterization, and reactivity, with a focus on its application in the construction of complex molecular architectures and compounds with potential biological activity.
Core Compound Properties
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a trifunctional molecule featuring a quinoxaline core, two reactive bromomethyl groups, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable precursor for a variety of organic transformations, including nucleophilic substitutions and esterifications. Its derivatives have shown promise as antimicrobial agents.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1] |
| Molecular Weight | 360.00 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >97.0% (HPLC) | |
| Melting Point | 170 °C (decomposition) | [1] |
| Solubility | Soluble in DMSO |
Synthesis of 6-Quinoxalinecarboxylic Acid, 2,3-bis(bromomethyl)-
The synthesis of the title compound is achieved through the condensation of 3,4-diaminobenzoic acid with 1,4-dibromo-2,3-butanedione.[1]
Experimental Protocol:
A solution of equimolar amounts (7.0 mmol) of 3,4-diaminobenzoic acid and 1,4-dibromo-2,3-butanedione in methanol (10 mL) is refluxed for 2 hours. After cooling to room temperature, the precipitate of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is collected by suction filtration. The crude product is then purified by column chromatography on silica gel using a 6:1 mixture of chloroform and methanol as the eluent.[1]
| Reactant | Molar Amount |
| 3,4-Diaminobenzoic Acid | 7.0 mmol |
| 1,4-Dibromo-2,3-butanedione | 7.0 mmol |
| Product Yield | 83% |
Note: The original literature refers to this compound as 1i.[1]
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 5.06 (4H, s), 8.20 (1H, d, J = 8.8 Hz), 8.34 (1H, dd, J = 1.5 and 8.8 Hz), 8.58 (1H, d, J = 1.5 Hz).[1]
References
An In-depth Technical Guide to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS 32602-11-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, CAS number 32602-11-2. This quinoxaline derivative has demonstrated notable antibacterial and antifungal properties, positioning it as a compound of interest for further investigation in the development of novel antimicrobial agents. This document details its physicochemical characteristics, provides a general synthesis methodology, summarizes its antimicrobial activity against a range of microorganisms, and outlines a proposed mechanism of action. Experimental protocols for key antimicrobial assays are also provided to facilitate further research.
Chemical and Physical Properties
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a solid, white to light yellow crystalline powder. Its core structure consists of a quinoxaline ring system, which is a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring. The key functional groups are two bromomethyl groups at positions 2 and 3, and a carboxylic acid group at position 6. These reactive bromomethyl groups are significant contributors to its biological activity.
Table 1: Physicochemical Properties of CAS 32602-11-2
| Property | Value | Source |
| CAS Number | 32602-11-2 | - |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1][2] |
| Molecular Weight | 360.00 g/mol | [1][2] |
| Appearance | White to Light yellow powder to crystal | |
| Purity | >97.0% (by HPLC) | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
| SMILES | O=C(O)c1ccc2nc(CBr)c(CBr)nc2c1 | [2] |
Synthesis
The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is generally achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functional group modifications. A general synthetic approach for 2,3-bis(bromomethyl)quinoxaline derivatives involves the reaction of the corresponding o-phenylenediamine with 1,4-dibromo-2,3-butanedione.
Caption: General synthetic workflow for 2,3-bis(bromomethyl)quinoxaline derivatives.
Biological Activity and Uses
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- displays significant antibacterial and antifungal properties.[1][2][3] The antimicrobial activity is attributed to the 2,3-bis(bromomethyl)quinoxaline core. The electrophilic nature of the bromomethyl groups likely plays a crucial role in its mechanism of action.
Antimicrobial Spectrum
Research on a series of 2,3-bis(bromomethyl)quinoxaline derivatives has demonstrated a range of activities against various bacteria and fungi. The specific compound, 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, is one of these derivatives.
Table 2: Antimicrobial Activity (MIC, µg/mL) of a Related Derivative (6-carboxyethyl)
| Microorganism | MIC (µg/mL) |
| Gram-positive Bacteria | |
| Staphylococcus aureus ATCC 29213 | >100 |
| Bacillus subtilis NBRC 3134 | 50 |
| Gram-negative Bacteria | |
| Escherichia coli NBRC 3972 | 100 |
| Pseudomonas aeruginosa NBRC 13275 | >100 |
| Fungi | |
| Candida albicans NBRC 1594 | >100 |
| Aspergillus niger NBRC 4414 | >100 |
| Saccharomyces cerevisiae NBRC 2346 | >100 |
Note: Data is for a closely related ethyl ester derivative as specific data for the carboxylic acid was not available in the cited literature.
Proposed Mechanism of Action
The precise mechanism of action for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- has not been fully elucidated. However, based on studies of related quinoxaline antibiotics, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. Quinoxaline 1,4-di-N-oxides, a related class of compounds, are known to be bioreductively activated to produce ROS, which can lead to oxidative damage to cellular components, including DNA, and inhibit DNA and RNA synthesis.[4] It is proposed that 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- may act through a similar pathway, with the bromomethyl groups potentially alkylating nucleophilic sites on cellular macromolecules, further contributing to its cytotoxic effects on microorganisms.
Caption: Proposed mechanism of antimicrobial action for quinoxaline derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Agent: Dissolve the quinoxaline compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Controls: Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[5]
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Detailed Steps:
-
Media Preparation: Prepare Mueller-Hinton Agar plates.
-
Inoculation: Aseptically swab a standardized inoculum of the test microorganism onto the surface of the agar plate to create a uniform lawn.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.
-
Application of Compound: Add a specific volume (e.g., 100 µL) of the quinoxaline compound solution at a known concentration into each well.
-
Controls: Use a solvent control (e.g., DMSO) in one well and a known antibiotic as a positive control in another.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[6][7]
Conclusion
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS 32602-11-2) is a promising antimicrobial agent with demonstrated activity against both bacteria and fungi. Its synthesis is achievable through established chemical routes, and its biological activity warrants further investigation. The proposed mechanism of action, involving oxidative stress and potential macromolecule alkylation, provides a basis for future mechanistic studies. The experimental protocols provided herein offer a standardized approach for the continued evaluation of this and related quinoxaline derivatives in the pursuit of novel therapeutic agents to combat infectious diseases. Further research should focus on elucidating the specific molecular targets, understanding the detailed mechanism of action, and evaluating the in vivo efficacy and toxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]
- 3. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
Methodological & Application
Application Notes and Protocols for Protein Cross-Linking using 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a bifunctional, homobifunctional cross-linking agent. Its chemical structure features a rigid quinoxaline core and two reactive bromomethyl groups. These bromomethyl groups are electrophilic and can form stable covalent bonds with nucleophilic residues on proteins, primarily targeting the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) residues. The rigid spacer arm of this cross-linker provides a fixed distance constraint between the linked residues, making it a potentially useful tool for probing protein structure, identifying protein-protein interactions, and stabilizing protein complexes for further analysis. The integrated carboxylic acid moiety offers a potential handle for further chemical modification or for influencing the solubility of the reagent.
These application notes provide a general framework and starting protocols for utilizing 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in protein cross-linking studies. Optimization of the described conditions is recommended for specific protein systems.
Chemical Structure and Reaction Mechanism
The cross-linking reaction proceeds via nucleophilic substitution, where a nucleophilic amino acid side chain attacks the carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. As a bifunctional reagent, this can occur at two distinct sites, resulting in intra- or inter-molecular cross-links.
Figure 1: Reaction scheme of the cross-linker with protein nucleophiles.
Quantitative Data Presentation
Effective protein cross-linking is dependent on several factors, including the molar ratio of the cross-linker to the protein, reaction time, temperature, and buffer pH. The following tables provide a template for organizing and presenting data from optimization experiments.
Table 1: Optimization of Cross-linker to Protein Molar Ratio
| Molar Ratio (Cross-linker:Protein) | % Monomer Remaining | % Dimer/Multimer Formation | Notes |
| 1:1 | |||
| 5:1 | |||
| 10:1 | |||
| 20:1 | |||
| 50:1 |
Table 2: Optimization of Reaction Time
| Reaction Time (minutes) | % Monomer Remaining | % Dimer/Multimer Formation | Notes |
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Table 3: Optimization of Reaction pH
| Buffer pH | % Monomer Remaining | % Dimer/Multimer Formation | Notes |
| 6.5 | |||
| 7.0 | |||
| 7.5 | |||
| 8.0 | |||
| 8.5 |
Experimental Protocols
Protocol 1: General Protein Cross-Linking
This protocol provides a starting point for cross-linking a purified protein or protein complex in solution.
Materials:
-
Purified protein of interest
-
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffer)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE materials (gels, running buffer, loading buffer)
-
Coomassie stain or other protein visualization method
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dilute the purified protein in the chosen Reaction Buffer to a final concentration of 1-10 µM.
-
-
Prepare Cross-linker Stock Solution:
-
Immediately before use, dissolve 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in DMSO to a concentration of 10-50 mM.
-
-
Cross-Linking Reaction:
-
Add the cross-linker stock solution to the protein solution to achieve the desired final molar ratio (e.g., 20:1 cross-linker to protein).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quench Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess cross-linker.
-
Incubate for 15 minutes at room temperature.
-
-
Analyze Results:
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Analyze the cross-linked products by SDS-PAGE.
-
Visualize the protein bands using Coomassie staining or another suitable method. Compare the band patterns of the cross-linked sample to a non-cross-linked control.
-
Figure 2: Experimental workflow for general protein cross-linking.
Protocol 2: In-situ Cross-Linking of Protein Complexes in Cells
This protocol is for capturing protein-protein interactions within a cellular context.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
-
Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Immunoprecipitation reagents (antibodies, beads)
-
Western blotting reagents
Procedure:
-
Cell Preparation:
-
Wash cultured cells twice with ice-cold PBS.
-
-
Cross-Linking:
-
Prepare a fresh solution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in PBS (from a DMSO stock) to a final concentration of 1-2 mM.
-
Incubate the cells with the cross-linking solution for 15-30 minutes at room temperature.
-
-
Quench Reaction:
-
Remove the cross-linking solution and wash the cells twice with PBS.
-
Add Quenching Buffer to the cells and incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells again with PBS and then lyse the cells using a suitable Lysis Buffer.
-
-
Downstream Analysis:
-
The cell lysate containing cross-linked protein complexes can now be used for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry to identify interacting partners.
-
Hypothetical Signaling Pathway Application
This cross-linker can be used to stabilize the interaction between a receptor and its downstream signaling partner upon ligand binding.
Figure 3: Stabilization of a receptor-partner interaction for analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | - Insufficient cross-linker concentration- Short reaction time- Inappropriate pH- Lack of accessible nucleophilic residues | - Increase the molar ratio of cross-linker to protein- Increase the incubation time- Optimize the reaction buffer pH (try a range from 7.0 to 8.5)- Confirm protein sequence for potential reactive sites |
| High molecular weight aggregates/precipitates | - Excessive cross-linking | - Decrease the molar ratio of cross-linker to protein- Decrease the reaction time- Lower the protein concentration |
| Non-specific cross-linking | - Cross-linker concentration is too high | - Titrate the cross-linker concentration to find the optimal balance between specific cross-linking and aggregation |
Disclaimer: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is intended for research use only. The protocols provided are general guidelines and should be optimized for each specific application. Handle the cross-linking reagent with appropriate safety precautions, as alkylating agents can be hazardous.
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation Utilizing Quinoxaline-Based Moieties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the methodologies relevant to the preparation of antibody-drug conjugates (ADCs) that could incorporate quinoxaline-based linkers. While specific, validated protocols for the direct use of quinoxaline as a bifunctional linker in ADC synthesis are not extensively documented in publicly available literature, this guide offers a foundational approach. It details the synthesis of functionalized quinoxaline derivatives that could serve as precursors to such linkers. Furthermore, it provides established, general protocols for the conjugation of payloads to antibodies via common cysteine- and lysine-based strategies. Detailed methods for the purification and characterization of ADCs, including determination of the critical drug-to-antibody ratio (DAR), are also presented. The provided workflows and characterization techniques are essential for the development of novel ADCs.
Introduction to Quinoxaline Moieties and ADC Technology
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Their rigid, planar structure and synthetic tractability make them potential candidates for incorporation into the linker component of ADCs.
ADCs are a transformative class of biopharmaceuticals that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[3] The three main components of an ADC are the antibody, the linker, and the payload.[3] The linker is a critical element that ensures the stability of the ADC in circulation and facilitates the efficient release of the payload within the target cancer cells.[4] The development of novel linkers is a key area of research aimed at improving the therapeutic index of ADCs.
Synthesis of Functionalized Quinoxaline Derivatives
The synthesis of quinoxaline derivatives that could be adapted into bifunctional linkers typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] To serve as a linker, the quinoxaline core would require further functionalization with reactive handles for conjugation to both the antibody and the drug.
While a specific protocol for a bifunctional quinoxaline linker for ADCs is not available, a general synthetic strategy can be proposed. This would involve preparing a quinoxaline derivative with two distinct reactive groups. For example, one position on the quinoxaline or a substituent could be functionalized with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester for lysine conjugation, or a thiol-reactive group like a maleimide for cysteine conjugation.[6][7] The other reactive site would be designed for attachment to the cytotoxic payload.
General Synthetic Scheme for a Hypothetical Quinoxaline Linker:
A plausible, though not explicitly documented, approach could involve the synthesis of a quinoxaline carboxylic acid, which can then be activated as an NHS ester. Another part of the molecule could contain a functional group amenable to modification for drug attachment, or the drug could be incorporated during the initial quinoxaline synthesis.
Experimental Protocols for ADC Preparation
The following are established, general protocols for ADC conjugation. These can be adapted for use with a novel quinoxaline-based linker, assuming the linker is appropriately functionalized with a thiol-reactive (e.g., maleimide) or amine-reactive (e.g., NHS ester) group.
Cysteine-Based Conjugation Protocol
This method targets the interchain disulfide bonds of the antibody.[8]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Thiol-reactive quinoxaline-linker-payload construct (e.g., with a maleimide group)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the quinoxaline-linker-payload construct in an organic co-solvent (e.g., DMSO or DMA) to a stock concentration of 10-20 mM.
-
Add a 5-10 fold molar excess of the linker-payload construct to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 2-5 fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted linker-payload.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
Lysine-Based Conjugation Protocol
This method targets the primary amines of lysine residues on the antibody surface.[11][12]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Amine-reactive quinoxaline-linker-payload construct (e.g., with an NHS ester group)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., Size Exclusion Chromatography (SEC))
Procedure:
-
Buffer Exchange:
-
Exchange the mAb into an amine-free buffer with a slightly alkaline pH (e.g., 50 mM borate buffer, 150 mM NaCl, pH 8.5) using a desalting column or dialysis.
-
-
Conjugation:
-
Dissolve the quinoxaline-linker-payload construct in an organic co-solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add a 5-15 fold molar excess of the linker-payload construct to the antibody solution.
-
Incubate at room temperature for 2-4 hours.
-
-
Quenching:
-
Add Tris buffer to a final concentration of 50 mM to quench the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules.[9]
-
Visualization of Experimental Workflows
Caption: General workflows for cysteine- and lysine-based ADC conjugation.
Characterization of Antibody-Drug Conjugates
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the prepared ADC.[13][14]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[15][16][17]
Method 1: UV-Vis Spectroscopy
-
Principle: This method relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the drug-linker (often at a different wavelength, e.g., 252 nm or 330 nm).
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the specific wavelength for the drug-linker.
-
Calculate the concentration of the antibody and the drug-linker using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the drug-linker to the absorbance at 280 nm.
-
The DAR is the molar ratio of the drug-linker to the antibody.
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. Species with a higher number of conjugated drugs are more hydrophobic and elute later.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc. for cysteine-linked ADCs).
-
Calculate the average DAR by integrating the peak areas of each species and calculating a weighted average.
-
Method 3: Mass Spectrometry (MS)
-
Principle: LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction). The mass difference between the unconjugated and conjugated forms reveals the number of attached drug-linkers.[15][18]
-
Procedure:
-
For intact mass analysis, desalt the ADC sample and analyze by LC-MS.
-
For subunit analysis, reduce the ADC with DTT or TCEP and analyze the light and heavy chains by LC-MS.
-
Deconvolute the mass spectra to obtain the masses of the different species.
-
Calculate the DAR based on the relative abundance of each species.
-
Purity and Aggregation Analysis
-
Method: Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments.
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Elute with an isocratic mobile phase.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.
-
-
Data Presentation
Quantitative data from ADC characterization should be summarized in tables for clear comparison.
Table 1: Summary of ADC Characterization Data
| Parameter | Method | Result |
| Average DAR | UV-Vis Spectroscopy | 3.8 |
| Average DAR | HIC | 3.9 |
| Average DAR | LC-MS (Intact) | 3.85 |
| Monomer Purity | SEC | 98.5% |
| Aggregate Content | SEC | 1.2% |
| Fragment Content | SEC | 0.3% |
| Free Drug-Linker | RP-HPLC | < 0.1% |
Stability Assessment
The stability of the ADC is critical for its therapeutic efficacy and safety.
In Vitro Plasma Stability
-
Principle: The ADC is incubated in plasma to assess the stability of the linker and the potential for premature drug release.
-
Procedure:
Caption: General signaling pathway of ADC internalization and payload release.
Conclusion
The development of novel ADCs with improved properties is an ongoing effort in cancer therapy research. While quinoxaline-based linkers are not yet established in the field, their unique chemical properties make them an interesting area for exploration. The protocols and characterization methods outlined in this document provide a robust framework for researchers to synthesize and evaluate new ADC constructs, including those that may incorporate innovative linker chemistries such as those based on the quinoxaline scaffold. Careful adherence to these methodologies will be essential for the generation of reliable and reproducible data in the pursuit of more effective and safer ADCs.
References
- 1. Click Chemistry Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. casss.org [casss.org]
Application Notes and Protocols for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a homobifunctional crosslinking agent with significant potential for the study of protein-protein interactions (PPIs). Its rigid quinoxaline core, flanked by two reactive bromomethyl groups, allows for the covalent capture of interacting proteins, providing valuable distance constraints for structural and functional studies. The presence of a carboxylic acid moiety offers a versatile handle for the conjugation of affinity tags or fluorophores, enhancing the utility of this reagent in complex biological systems. While traditionally recognized for its antimicrobial properties, its chemical architecture makes it a promising tool for chemical biology and proteomics research, particularly in the field of PPI analysis.[1][2][3][4][5]
The bromomethyl groups are electrophilic and are expected to react with nucleophilic amino acid residues, primarily the sulfhydryl group of cysteine.[6] This specificity allows for targeted crosslinking of proteins where cysteine residues are present at the interaction interface. The rigid quinoxaline spacer between the two reactive groups provides a defined distance constraint, which is invaluable for computational modeling of protein complexes. Furthermore, some quinoxaline derivatives exhibit intrinsic fluorescence, which could potentially be exploited for the detection of crosslinked products.[7][8][9][10][11]
This document provides detailed application notes and protocols for the use of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in studying protein-protein interactions, from experimental design to data analysis.
Key Features and Applications
-
Homobifunctional Crosslinker: Possesses two identical reactive bromomethyl groups for covalent linkage of interacting proteins.
-
Cysteine-Reactive: The bromomethyl groups are expected to primarily react with the sulfhydryl groups of cysteine residues.[6]
-
Rigid Spacer: The quinoxaline core provides a structurally defined spacer, offering precise distance information for molecular modeling.
-
Versatile Carboxylic Acid Handle: Allows for the attachment of reporter molecules (e.g., biotin, fluorescent dyes) for detection and enrichment of crosslinked complexes.
-
Potential for Fluorescence Detection: The quinoxaline moiety may exhibit inherent fluorescence, aiding in the visualization of crosslinked products.[7][8][9][10][11]
-
Applications:
-
Mapping protein-protein interaction interfaces.
-
Stabilizing transient or weak protein interactions for subsequent analysis.
-
Providing distance constraints for computational modeling of protein complexes.
-
Probing conformational changes in protein complexes.
-
Data Presentation: Representative Quantitative Data
The following table illustrates the type of quantitative data that can be obtained from a typical crosslinking mass spectrometry (XL-MS) experiment using 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. The data presented here is hypothetical and serves as a template for presenting experimental results.
| Crosslink ID | Interacting Proteins | Crosslinked Residues | Peptide Sequences | Precursor m/z | Mass Error (ppm) | Score |
| XL-001 | Protein A - Protein B | Cys123 - Cys45 | K.C .VAGTIK - R.AC .DPLVR | 856.4321 | 1.2 | 125 |
| XL-002 | Protein A - Protein A | Cys58 - Cys91 | T.LC .YFDEER - V.AC .TPLFR | 912.4789 | 0.8 | 110 |
| XL-003 | Protein C - Protein D | Cys210 - Cys88 | F.GC .VTEIK - M.LC .QWERT | 799.3987 | 1.5 | 98 |
Note: The bold 'C' indicates the crosslinked cysteine residue.
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol describes the crosslinking of two purified proteins (Protein X and Protein Y) to investigate their direct interaction.
Materials:
-
Purified Protein X and Protein Y
-
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (dissolved in DMSO to a stock concentration of 10 mM)
-
Crosslinking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Protein Preparation: Prepare a mixture of Protein X and Protein Y in the crosslinking buffer at a suitable molar ratio (e.g., 1:1) and a final protein concentration of 1-5 µM.
-
Crosslinker Addition: Add the 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- stock solution to the protein mixture to a final concentration ranging from 50 µM to 500 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will result in the appearance of a new band corresponding to the molecular weight of the Protein X-Protein Y complex.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
Protocol 2: Crosslinking-Mass Spectrometry (XL-MS) for Identification of Interaction Sites
This protocol outlines the workflow for identifying the specific amino acid residues involved in the protein-protein interaction using mass spectrometry.
Materials:
-
Crosslinked protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS instrument
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, Kojak) to identify the crosslinked peptides from the MS/MS data.[12][13][14] This will reveal the specific cysteine residues that were crosslinked by 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mybiosource.com [mybiosource.com]
- 2. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]
- 3. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Achieving cell penetration with distance-matching cysteine cross-linkers: a facile route to cell-permeable peptide dual inhibitors of Mdm2/Mdmx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromomethyl Quinoxaline Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of bromomethyl quinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The information is intended to guide researchers in the exploration and development of these molecules as novel therapeutic agents.
Biological Activity of Bromomethyl Quinoxaline Derivatives
Bromomethyl quinoxaline derivatives have demonstrated promising antimicrobial and anticancer activities. The biological efficacy is influenced by the substitution pattern on the quinoxaline ring.
Antimicrobial Activity
Various 2,3-bis(bromomethyl)quinoxaline derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 2,3-bis(bromomethyl)quinoxaline Derivatives
| Compound ID | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 1a | 6-H | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| 1g | 6-CF3 | 12.5 | 12.5 | >100 | >100 | 50 | 25 | [1] |
| 1c | 6-F | 50 | 50 | >100 | >100 | 12.5 | 12.5 | [1] |
| 1k | 6-COOEt | 100 | 100 | 100 | 100 | >100 | >100 | [1] |
Note: Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
The cytotoxic effects of bromomethyl quinoxaline derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Bromomethyl Quinoxaline Derivatives
| Compound ID | Derivative | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | Reference |
| Conoidin A | 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide | Data not available | Data not available | Data not available | [2] |
| Compound 9 | 2-substituted quinoxaline | 3.79 µg/mL | Data not available | Data not available | [3] |
| Compound IV | Quinoxaline derivative | Data not available | Data not available | 2.11 | [4][5] |
Note: Lower IC50 values indicate higher anticancer activity.
Experimental Protocols
Synthesis of 2,3-bis(bromomethyl)quinoxaline Derivatives
This protocol describes a general method for the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives through the condensation of o-phenylenediamines with 1,4-dibromo-2,3-butanedione.[1][6]
Materials:
-
Substituted 1,2-phenylenediamine
-
1,4-dibromo-2,3-butanedione
-
Methanol (MeOH) or Benzene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Hexane)
Procedure:
-
Dissolve equimolar amounts of the corresponding 1,2-phenylenediamine and 1,4-dibromo-2,3-butanedione in methanol or benzene.[1][6]
-
Reflux the reaction mixture for 1-2 hours. A Dean-Stark trap can be used when benzene is the solvent to remove water.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by suction filtration. If no precipitate forms, evaporate the solvent under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/chloroform or chloroform/methanol).[1][6]
-
Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Synthesis of 2,3-bis(bromomethyl)quinoxaline.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1]
Materials:
-
Synthesized bromomethyl quinoxaline derivatives
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well containing the serially diluted compounds.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
Synthesized bromomethyl quinoxaline derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Proposed Mechanism of Action for Anticancer Activity
The anticancer activity of certain bromomethyl quinoxaline derivatives, such as 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide (Conoidin A), is proposed to be mediated through the inhibition of Peroxiredoxin II (Prx II).[2] Inhibition of Prx II leads to an increase in intracellular reactive oxygen species (ROS), which can trigger downstream signaling pathways culminating in apoptosis and cell cycle arrest.
Proposed signaling pathway for anticancer activity.
The proposed cascade of events is as follows:
-
The bromomethyl quinoxaline derivative inhibits the antioxidant enzyme Peroxiredoxin II.[2]
-
Inhibition of Prx II leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[1]
-
Elevated ROS levels induce oxidative stress, leading to the activation of stress-activated protein kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4]
-
ASK1, in turn, activates downstream pathways including the JNK and p38 MAPK cascades, which are known to promote apoptosis.[3]
-
This signaling cascade can trigger the mitochondrial pathway of apoptosis, involving the release of cytochrome c and subsequent activation of caspases.[5]
-
Concurrently, increased ROS can also lead to cell cycle arrest, particularly at the G2/M checkpoint, potentially through the downregulation of key regulatory proteins like Cyclin B1.[7][8]
-
The combined effects of apoptosis induction and cell cycle arrest ultimately lead to cancer cell death.
Drug discovery workflow for these compounds.
Conclusion and Future Directions
Bromomethyl quinoxaline derivatives represent a versatile scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse substitutions on the quinoxaline ring allow for the fine-tuning of their biological activities. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways to enable rational drug design and optimization. Further investigation into the structure-activity relationships (SAR) will be crucial for developing derivatives with enhanced potency and selectivity, ultimately leading to the identification of promising candidates for preclinical and clinical development.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. 2-Cys peroxiredoxin function in intracellular signal transduction: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peroxiredoxin-2 Protects against 6-Hydroxydopamine-Induced Dopaminergic Neurodegeneration via Attenuation of the Apoptosis Signal-Regulating Kinase (ASK1) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxiredoxin II Inhibits Alcohol-induced Apoptosis in L02 Hepatocytes Through AKT/β-Catenin Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 7. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Bis(bromomethyl)quinoxaline derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial and other biological activities.[1][2] The functionalization of these molecules, for instance, through esterification of a carboxylic acid group, allows for the modulation of their physicochemical properties, such as lipophilicity, which can impact their therapeutic efficacy. This document provides a detailed experimental procedure for the esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid.
Experimental Overview
The esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, which serves as both the reactant and the solvent. A strong acid, such as sulfuric acid, is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Experimental Protocol
Materials:
-
2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid (1.0 equivalent) in the desired anhydrous alcohol (e.g., methanol or ethanol). The alcohol should be used in a sufficient volume to ensure effective stirring.
-
Catalyst Addition: While stirring the suspension, carefully add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents). The addition should be done slowly and cautiously, as the dissolution of sulfuric acid in alcohol is exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).
-
If a precipitate forms, it may be the desired product, which can be collected by filtration. If the product is soluble, proceed with extraction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ester.[4]
Data Presentation
The following table summarizes the expected products from the esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid with methanol and ethanol.
| Starting Material | Alcohol | Catalyst | Expected Product | Reported Yield |
| 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid | Methanol | Sulfuric Acid | Methyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | Good[1] |
| 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid | Ethanol | Sulfuric Acid | Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | Good[1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the esterification process.
Caption: Experimental workflow for the esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-: Application Notes and Protocols
Initial investigations into the in vivo applications of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- reveal a significant gap in publicly available research. Extensive searches have not yielded specific studies detailing the use of this compound in living organisms. Commercial suppliers characterize the compound as a derivative of 2,3-Bis(bromomethyl)quinoxaline with potential antibacterial properties, primarily for laboratory research.[1][2][3][4] However, it is crucial to note that these products are explicitly designated for research purposes only and are not intended for human use.[1][2]
While direct in vivo data for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is absent, the broader class of quinoxaline derivatives has been investigated for various therapeutic applications. For instance, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been studied as antimycobacterial agents, with some compounds demonstrating low toxicity in mice.[5] This suggests a potential therapeutic window for quinoxaline-based compounds, though specific data for the 2,3-bis(bromomethyl)- derivative is unavailable.
The lack of in vivo studies means that crucial data regarding the pharmacokinetics, pharmacodynamics, efficacy, and safety profile of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in a biological system has not been established. Therefore, detailed application notes and experimental protocols for its in vivo use cannot be constructed at this time.
For researchers interested in exploring the in vivo potential of this compound, the following hypothetical experimental workflow is proposed as a starting point. This workflow is based on standard preclinical research practices and should be adapted based on initial in vitro findings.
Hypothetical Experimental Workflow for In Vivo Evaluation
A logical progression for evaluating a novel compound like 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in vivo would involve a series of phased experiments, starting with preliminary safety and tolerability assessments before moving into efficacy studies.
Caption: Hypothetical workflow for the in vivo evaluation of a novel compound.
General Protocols for Initial In Vivo Assessment
The following are generalized protocols that would typically be employed in the initial in vivo assessment of a novel chemical entity. These are not specific to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- and would require significant adaptation based on its physicochemical properties and any available in vitro data.
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity after a single high dose of the compound.
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats) of a single sex.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to several dose groups and a control group (vehicle only).
-
Compound Preparation: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline).[1] The concentration is adjusted for the desired dosage.
-
Administration: A single dose is administered via a clinically relevant route (e.g., intraperitoneal or oral).
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and for mortality.
-
Data Collection: Body weight is recorded before dosing and at regular intervals. At the end of the study, surviving animals are euthanized, and gross necropsy is performed.
-
Analysis: The LD50 is calculated using appropriate statistical methods.
Dose Range-Finding Study
Objective: To identify a range of doses that are tolerated and to select dose levels for subsequent efficacy studies.
Methodology:
-
Animal Model: Similar to the acute toxicity study.
-
Dosing: Based on the LD50 results, a range of doses (typically 3-5) below the toxic level are selected.
-
Administration: The compound is administered daily for a short period (e.g., 7-14 days).
-
Observation: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.
-
Terminal Procedures: At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis. Organs are collected for histopathological examination.
-
Analysis: The maximum tolerated dose (MTD) is determined.
Quantitative Data Summary (Hypothetical)
As no in vivo data is available, the following table is a template demonstrating how such data would be presented.
| Study Type | Animal Model | Route of Administration | Doses Tested | Key Findings (Example) |
| Acute Toxicity | Swiss Albino Mice | Intraperitoneal | 50, 100, 200 mg/kg | LD50 > 200 mg/kg |
| Dose Range-Finding | Sprague-Dawley Rats | Oral | 10, 30, 90 mg/kg/day for 14 days | MTD = 30 mg/kg/day |
| Pharmacokinetics (Single Dose) | Beagle Dogs | Intravenous & Oral | 10 mg/kg | Bioavailability = 15% |
| Efficacy in S. aureus Infection Model | BALB/c Mice | Subcutaneous | 10, 20 mg/kg BID | 2-log reduction in bacterial load at 20 mg/kg |
Signaling Pathway Visualization (Hypothetical)
Given its characterization as an antibacterial agent, a potential mechanism of action for a quinoxaline derivative could involve the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.
Caption: Hypothetical mechanism of action via DNA gyrase inhibition.
Disclaimer: The information provided above is for illustrative purposes only, due to the absence of specific in vivo data for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. Researchers should conduct a thorough literature review and perform necessary in vitro studies before embarking on any in vivo experiments. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
Application Note: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- as a Novel Cross-Linker for Mass Spectrometry-Based Structural Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. The choice of a cross-linking reagent is critical and dictates the specificity and efficiency of the cross-linking reaction. This application note describes a proposed methodology for the use of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- as a novel, homobifunctional cross-linker for XL-MS studies. The rigid quinoxaline core provides a defined spacer length, while the two reactive bromomethyl groups are expected to react with nucleophilic amino acid side chains, primarily cysteine, histidine, and lysine, under controlled conditions. The integrated carboxylic acid moiety offers potential for further chemical modifications or enrichment strategies.
Features and Proposed Benefits
-
Defined Spacer Length: The rigid quinoxaline backbone imposes a fixed distance constraint between cross-linked residues, aiding in more precise structural modeling.
-
Targeted Reactivity: The bromomethyl groups are known to react with soft nucleophiles, offering a degree of selectivity for residues such as cysteine and histidine.
-
Potential for Multi-Stage Mass Spectrometry (MS/MS): The quinoxaline ring system may induce characteristic fragmentation patterns in MS/MS, potentially simplifying the identification of cross-linked peptides.
-
Amenable to Enrichment: The carboxylic acid handle can be exploited for enrichment of cross-linked peptides using affinity chromatography, thereby reducing sample complexity.
Physicochemical Properties of the Cross-Linker
| Property | Value |
| Chemical Name | 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ |
| Molecular Weight | 360.01 g/mol |
| CAS Number | 32602-11-2 |
| Appearance | White to light yellow crystalline powder |
| Reactive Groups | 2 x Bromomethyl |
| Spacer Arm Length | (Estimated) ~5-7 Å |
| Reactivity Towards | Cysteine (Thiol), Histidine (Imidazole), Lysine (Amine) |
Proposed Experimental Workflow
The following diagram outlines the proposed experimental workflow for using 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in a typical XL-MS experiment.
Caption: Proposed workflow for XL-MS using the quinoxaline cross-linker.
Detailed Experimental Protocols
Protein Preparation
-
Buffer Exchange: Prepare the purified protein complex in a cross-linking compatible buffer, such as HEPES or phosphate buffer, at a pH range of 7.0-8.0. Ensure the buffer is free of primary amines (e.g., Tris) and thiols (e.g., DTT). A typical buffer would be 20 mM HEPES-OH, 150 mM NaCl, pH 7.5.
-
Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL.
Cross-Linking Reaction
-
Reagent Preparation: Prepare a fresh stock solution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in a water-miscible organic solvent such as DMSO or DMF at a concentration of 50 mM.
-
Reaction Setup: Add the cross-linker stock solution to the protein sample to achieve a final molar excess of 20- to 50-fold over the protein. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation.
Quenching the Reaction
-
Quenching Buffer: Add a quenching buffer containing a high concentration of a primary amine and a thiol to stop the reaction. A suitable quenching buffer is 50 mM Tris-HCl, 10 mM DTT, pH 8.0.
-
Incubation: Incubate for 20 minutes at room temperature to ensure all unreacted cross-linker is quenched.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides (Optional):
-
Acidify the digest with formic acid to pH < 3.
-
Utilize the carboxylic acid handle on the cross-linker for enrichment using an appropriate affinity medium, such as an amine-functionalized resin, via EDC/NHS chemistry.
-
Wash the resin to remove non-cross-linked peptides and elute the cross-linked peptides.
-
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
LC-MS/MS Analysis
-
Chromatography: Resuspend the desalted peptides in 0.1% formic acid and analyze by LC-MS/MS using a nano-flow HPLC system coupled to a high-resolution mass spectrometer.
-
Mass Spectrometry:
-
Acquire data in a data-dependent mode.
-
Use a stepped collision energy to ensure fragmentation of both peptide backbones and the cross-linker.
-
Proposed Reaction Mechanism
The bromomethyl groups of the cross-linker are susceptible to nucleophilic attack by amino acid side chains. The proposed reaction mechanism with a cysteine residue is depicted below. A similar reaction can occur with the imidazole nitrogen of histidine or the epsilon-amino group of lysine.
Caption: Proposed reaction of the cross-linker with a cysteine residue.
Data Analysis
Specialized software is required for the identification of cross-linked peptides from the complex MS/MS data. The general workflow is as follows:
-
Peak List Generation: Convert the raw MS data to a suitable peak list format.
-
Database Search: Use a dedicated cross-linking search engine (e.g., pLink, MeroX, Kojak) to search the peak lists against a protein sequence database. The search parameters must be set to include the mass of the cross-linker and the potential cross-linked amino acids.
-
Validation: Filter the results based on a false discovery rate (FDR) to ensure high-confidence identifications.
Summary of Proposed Protocol Parameters
| Step | Parameter | Recommended Value |
| Protein Concentration | - | 1-5 mg/mL |
| Cross-linker:Protein Molar Ratio | - | 20:1 to 50:1 |
| Reaction Buffer | pH | 7.0 - 8.0 |
| Reaction Time | - | 1-2 hours |
| Reaction Temperature | - | 20-25°C |
| Quenching Reagent | - | 50 mM Tris-HCl, 10 mM DTT |
| Digestion Enzyme | - | Trypsin |
Conclusion
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- presents a promising, albeit currently theoretical, scaffold for a chemical cross-linker in the field of structural proteomics. Its rigid structure, defined spacer length, and potential for enrichment make it an attractive candidate for further investigation. The protocols and workflows presented in this application note provide a foundational framework for researchers interested in exploring the utility of this novel cross-linking reagent. Experimental validation is required to determine the optimal reaction conditions and to fully characterize its performance in XL-MS studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
Welcome to the technical support center for the synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically involves the radical bromination of 2,3-dimethyl-6-quinoxalinecarboxylic acid.
Q1: My reaction shows very low conversion to the desired product. What are the common causes?
A1: Low conversion is a frequent issue in radical bromination. Several factors could be responsible:
-
Inactive Initiator: The radical initiator, typically Azobisisobutyronitrile (AIBN), has a limited shelf life and is sensitive to temperature and light. Ensure you are using a fresh or properly stored batch.
-
Impurities in Solvent: Traces of water or other radical scavengers in the solvent can quench the reaction. Use anhydrous, and preferably degassed, solvent.
-
Poor Quality of NBS: N-Bromosuccinimide (NBS) can degrade over time. It is recommended to recrystallize NBS from water before use if its purity is questionable.
-
Insufficient Temperature: The reaction requires a specific temperature to initiate radical formation. For AIBN, the reaction is typically run near the boiling point of the solvent (e.g., carbon tetrachloride at ~77°C or acetonitrile at ~82°C).
Q2: My TLC analysis shows multiple spots, including what appears to be a mono-brominated intermediate and starting material. How can I improve the yield of the di-brominated product?
A2: The formation of a mixture of mono- and di-brominated products is a classic selectivity challenge. To favor the formation of the 2,3-bis(bromomethyl) product, consider the following:
-
Molar Equivalents of NBS: Ensure you are using at least 2.2 equivalents of NBS to provide enough bromine radicals for both methyl groups. A slight excess can help drive the reaction to completion.
-
Reaction Time: The reaction may require a longer duration to ensure the second bromination occurs. Monitor the reaction progress by TLC or LC-MS.
-
Stepwise Addition: Adding the NBS in portions throughout the reaction can sometimes help maintain a steady, low concentration of bromine, which can improve selectivity in some radical reactions.
Q3: The starting material, 2,3-dimethyl-6-quinoxalinecarboxylic acid, is not dissolving well in the reaction solvent. What can I do?
A3: Poor solubility can hinder the reaction.
-
Solvent Choice: While non-polar solvents like carbon tetrachloride (CCl₄) are traditional for NBS brominations, a more polar aprotic solvent like acetonitrile (ACN) or a mixture of solvents may be required to dissolve the carboxylic acid starting material.
-
Esterification: A common strategy to improve solubility in organic solvents is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester)[1][2]. The ester can then be subjected to bromination, and the ester group can be hydrolyzed back to the carboxylic acid in a subsequent step if required.
Q4: I am having difficulty purifying the final product. What purification methods are recommended?
A4: The product, 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, can be challenging to purify due to its reactivity and potential for forming impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is often the best method to purify the crude product and remove unreacted starting material and mono-brominated species.
-
Column Chromatography: Silica gel column chromatography can be used, but the product's reactivity as an alkylating agent may lead to decomposition on silica[1]. It is advisable to use a quick filtration through a short plug of silica (flash chromatography) rather than a long column run. Use non-polar eluents and run the column quickly.
-
Precipitation: The product may precipitate from the reaction mixture upon cooling[1]. This can be an effective first step in purification. The collected solid can then be washed with a cold, non-polar solvent to remove soluble impurities.
Data Presentation: Reaction Parameters
The following table summarizes typical starting conditions for the radical bromination of a dimethyl aromatic compound. These should be considered as a starting point for optimization.
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 2,3-dimethyl-6-quinoxalinecarboxylic acid | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 2.2 - 2.5 equivalents |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | 0.1 - 0.2 equivalents |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN) | Anhydrous |
| Temperature | 75 - 85 °C | Reflux conditions |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with oxygen |
Experimental Protocols
Protocol 1: Synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
This protocol describes a general procedure for the radical bromination of 2,3-dimethyl-6-quinoxalinecarboxylic acid.
Materials:
-
2,3-dimethyl-6-quinoxalinecarboxylic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,3-dimethyl-6-quinoxalinecarboxylic acid (1.0 eq.).
-
Add anhydrous solvent (CCl₄ or ACN) to the flask.
-
Add N-Bromosuccinimide (2.2 eq.) and AIBN (0.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction's progress using TLC. The reaction is typically complete within 4-8 hours. The formation of succinimide as a byproduct (which floats in CCl₄) is an indicator of reaction progress.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/hexane).
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Troubleshooting Logic
References
Technical Support Center: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-?
A1: Common impurities may include unreacted starting materials from the synthesis, such as 3,4-diaminobenzoic acid and 1,4-dibromo-2,3-butanedione. Incomplete cyclization or side reactions can also lead to various structural isomers or polymeric byproducts. Additionally, decarboxylated quinoxalines can sometimes be formed as side products in the synthesis of quinoxaline carboxylic acids.
Q2: What are the recommended general methods for purifying this compound?
A2: The two primary methods for purifying 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- are recrystallization and silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities present.
Q3: What is the expected appearance and purity of the final product?
A3: The purified compound is typically a white to light yellow powder or crystalline solid. Commercially available products often cite a purity of >97% or >98% as determined by HPLC.
Q4: In which solvents is 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- soluble?
A4: Based on available data for similar compounds, it is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in other common laboratory solvents should be determined experimentally.
Purification Protocols
Below are detailed experimental protocols for the purification of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Potential solvents and solvent systems to screen include:
-
Ethyl acetate/hexane mixtures. For structurally related brominated quinolines, recrystallization from an ethyl acetate/hexane mixture has been reported to be effective.[1]
-
Ethanol
-
Methanol
-
Acetonitrile
-
Toluene
-
-
-
Procedure:
-
Dissolve the crude 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in the minimum amount of the chosen hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath or refrigerator for a period of time.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Silica Gel Column Chromatography
Silica gel chromatography is a versatile method for separating the target compound from a mixture of impurities based on their polarity.
Experimental Protocol:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is a suitable stationary phase.
-
Mobile Phase (Eluent) Selection:
-
The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used.
-
Due to the presence of the carboxylic acid group, it is highly recommended to add a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to the mobile phase. This will keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC) to find a mobile phase that gives the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with limited solubility in the mobile phase, a "dry loading" technique can be used: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Recrystallization: No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and allow it to cool slowly. Seeding with a small crystal of the pure compound can also help induce crystallization. | |
| Column Chromatography: The compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| The compound streaks on the TLC plate and the column. | The carboxylic acid is interacting strongly with the acidic silica gel. | Add a small percentage (0.5-2%) of acetic acid or formic acid to the mobile phase to ensure the carboxylic acid remains protonated. |
| Poor separation of the product from impurities. | The mobile phase polarity is not optimized. | Perform a more thorough TLC analysis with a wider range of solvent polarities to find a system that provides better separation. Consider using a different solvent system altogether. |
| The column runs dry. | Insufficient mobile phase was added. | Always ensure there is a sufficient head of the mobile phase above the silica bed. If the column runs dry, it can lead to cracking of the stationary phase and poor separation. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
References
stability of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-?
A1: For long-term stability, the compound in its solid, powdered form should be stored at -20°C, where it can be stable for up to three years.[1][2] If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for a maximum of one year.[2] For short-term storage, a cool, dark place (under 15°C) and an inert atmosphere are advisable as the compound is sensitive to air.
Q2: What is the solubility of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-?
A2: This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] A concentration of up to 100 mg/mL in DMSO can be achieved, and the use of sonication is recommended to facilitate dissolution.[2]
Q3: What are the primary hazards associated with this compound?
A3: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also classified as a respiratory irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.
Q4: How does the stability of this compound vary under different pH conditions?
Q5: Is this compound sensitive to light?
A5: Quinoxaline derivatives are generally considered to have good photochemical stability. However, some derivatives have been shown to undergo changes in their UV/vis absorption spectra upon exposure to UVA light. Therefore, it is prudent to protect solutions of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- from prolonged exposure to direct light.
Troubleshooting Guides
Synthesis & Purification Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield during synthesis | Incomplete reaction between the diamine and 1,4-dibromo-2,3-butanedione. | - Ensure equimolar amounts of reactants are used.[2] - Reflux the reaction mixture for a sufficient duration (e.g., 2 hours in methanol).[2] - Use a suitable solvent such as methanol or benzene.[2][3] |
| Difficulty in purification | Co-elution of impurities during column chromatography. | - Use an appropriate solvent system for column chromatography (e.g., chloroform or a chloroform/methanol mixture).[2] - Consider recrystallization as an alternative or additional purification step. |
| Product degradation during workup | Presence of nucleophilic impurities or prolonged exposure to air. | - Minimize the duration of the workup procedure. - Use degassed solvents and perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Use Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | - Prepare fresh stock solutions in DMSO before each experiment. - Assess the stability of the compound in your specific assay buffer and conditions (pH, temperature) over the time course of the experiment. |
| Failed cross-linking reaction | Inactive compound due to hydrolysis of bromomethyl groups. | - Use freshly prepared solutions of the compound. - Ensure the reaction is performed in an appropriate anhydrous solvent if the target is sensitive to water. - Optimize the reaction pH to avoid conditions that promote rapid hydrolysis. |
| Poor solubility in aqueous buffers | The compound has limited solubility in aqueous solutions. | - Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer. Be mindful of the final DMSO concentration, as it may affect your experiment. - Sonication can aid in the dissolution of the compound in the stock solvent.[2] |
Experimental Protocols
General Protocol for Synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
This protocol is adapted from the synthesis of similar 2,3-bis(bromomethyl)quinoxaline derivatives.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in methanol.
-
Addition of Reagent: Add 1,4-dibromo-2,3-butanedione (1 equivalent) to the solution.
-
Reflux: Reflux the reaction mixture for 2 hours.
-
Cooling and Precipitation: After reflux, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by suction filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform and methanol).[2]
Protocol for Assessing Compound Stability in an Aqueous Buffer
-
Stock Solution Preparation: Prepare a concentrated stock solution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in DMSO (e.g., 10 mg/mL).
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Ensure the final DMSO concentration is compatible with your analytical method and experimental system.
-
Time-Course Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine its stability profile in the tested buffer.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and storage of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cross-linking reactions with 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing cross-linking reactions with 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Troubleshooting Guide
This section addresses specific issues that may arise during cross-linking experiments in a question-and-answer format.
Problem 1: Low or No Cross-Linking Efficiency
Question: I am observing very low or no formation of my desired cross-linked product. What are the potential causes and how can I improve the yield?
Answer: Low cross-linking efficiency is a common issue that can stem from several factors related to the reagent, the protein, or the reaction conditions.
Possible Causes & Solutions:
-
Reagent Instability/Hydrolysis: The bromomethyl groups are susceptible to hydrolysis, especially in aqueous buffers.
-
Solution: Prepare the cross-linker stock solution fresh in an anhydrous polar aprotic solvent like DMSO or DMF.[1][2] Add the stock solution to the reaction buffer immediately before starting the experiment. Minimize the amount of time the reagent spends in the aqueous buffer before reacting with the target molecule.
-
-
Incorrect pH: The reactivity of target nucleophiles, such as the thiol group of cysteine, is highly pH-dependent.
-
Solution: The maleimide group, which has a similar reactivity profile to bromomethyl groups, reacts most efficiently with sulfhydryls at a pH range of 6.5-7.5.[3] At pH values above 7.5, reactivity towards primary amines (e.g., lysine) increases, which could lead to non-specific cross-linking.[3] Below pH 6.5, the thiol group is protonated and less nucleophilic, reducing the reaction rate. We recommend starting with a buffer at pH 7.0-7.2, such as HEPES or phosphate buffer.[2] Avoid amine-containing buffers like Tris, as they will compete for the cross-linker.[2]
-
-
Insufficient Reagent Concentration: The molar excess of the cross-linker to the protein is a critical parameter.
-
Solution: Start by optimizing the cross-linker concentration. A 5- to 50-fold molar excess of the cross-linker over the protein concentration is a common starting point for bifunctional alkylating agents.[2] You can perform a titration experiment to find the optimal ratio for your specific system.
-
-
Inaccessible Target Residues: The target residues (e.g., cysteines) on the protein may be buried within the protein structure and inaccessible to the cross-linker.
-
Solution: If structural data is available, check the accessibility of the target residues. If not, consider introducing mild denaturing conditions (e.g., low concentrations of urea or guanidinium chloride) to increase protein flexibility, though this may disrupt the native protein-protein interaction.
-
-
Presence of Scavengers: Components in your buffer, such as DTT or β-mercaptoethanol, will react with and consume the cross-linker.[3]
-
Solution: Ensure your protein sample is free from thiol-containing reducing agents before adding the cross-linker. Use dialysis or a desalting column for buffer exchange.[3]
-
Problem 2: Protein Aggregation and Precipitation
Question: My protein sample aggregates and precipitates upon addition of the cross-linker. How can I prevent this?
Answer: Aggregation is typically caused by excessive or non-specific intermolecular cross-linking.
Possible Causes & Solutions:
-
Cross-linker Concentration is Too High: An excess of cross-linker can lead to the formation of large, insoluble protein networks.
-
Solution: Reduce the molar ratio of cross-linker to protein. Perform a titration series to find the highest concentration that does not cause precipitation while still yielding the desired cross-linked product.
-
-
High Protein Concentration: Concentrated protein solutions are more prone to intermolecular cross-linking and aggregation.[2]
-
Solution: Reduce the protein concentration. Optimal concentrations are typically in the range of 10-20 µM.[2]
-
-
Suboptimal Buffer Conditions: The solubility of your protein may be compromised by the buffer's pH or ionic strength.
-
Solution: Optimize the buffer conditions for your specific protein to ensure its stability and solubility throughout the experiment. Consider adding solubility-enhancing excipients like arginine or glycerol.
-
Problem 3: Non-Specific Cross-Linking
Question: I am seeing multiple non-specific bands on my gel, in addition to my expected cross-linked product. What causes this and how can I improve specificity?
Answer: Non-specific cross-linking can occur when the reagent reacts with unintended amino acid residues. While bromomethyl groups are highly reactive towards cysteine's thiol group, they can also react with other nucleophiles at higher pH.
Possible Causes & Solutions:
-
Reaction pH is Too High: At pH values above 7.5-8.0, the primary amines of lysine residues and the N-terminus become more reactive towards alkylating agents.[3]
-
Solution: Maintain the reaction pH between 6.5 and 7.5 to favor reaction with cysteine residues.[3]
-
-
Reaction Time is Too Long: Extended reaction times can allow for slower, less specific reactions to occur.
-
Solution: Optimize the reaction time. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the point at which the desired product is maximized without significant formation of non-specific products.
-
-
Hydrolysis Products: The hydrolysis of one of the bromomethyl groups can lead to a monofunctional reagent that can still label the protein but not form a cross-link, potentially leading to unexpected bands.
-
Solution: Use freshly prepared reagent stock and add it to the reaction immediately. Quench the reaction effectively to prevent further reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the reactive specificity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-?
A1: The two bromomethyl groups are electrophilic and act as alkylating agents. They react preferentially with strong nucleophiles. In a biological context, the primary target is the thiol group (-SH) of cysteine residues due to its high nucleophilicity at neutral pH. Other potential targets, though less reactive, include the imidazole ring of histidine, the thioether of methionine, and the primary amines (-NH2) of lysine residues and the protein N-terminus, especially at more alkaline pH.[3]
Q2: How should I prepare and store the cross-linker?
A2: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a solid that is susceptible to hydrolysis.[2] It should be stored in a desiccator at -20°C. For experiments, prepare a stock solution (e.g., 10-100 mM) in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] It is highly recommended to prepare fresh stock solutions for each experiment and to avoid storing the reagent in solution for extended periods.[2]
Q3: How do I quench the cross-linking reaction?
A3: To stop the reaction, a quenching reagent containing a nucleophile should be added to consume any unreacted cross-linker. Common quenching agents include β-mercaptoethanol (BME), dithiothreitol (DTT), or a free amino acid like cysteine or lysine at a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to ensure complete quenching.
Q4: What is the role of the quinoxalinecarboxylic acid moiety?
A4: The quinoxaline core is a heterocyclic aromatic structure. Quinoxaline derivatives are known for a variety of biological activities, including antibacterial properties.[1][4][5] The carboxylic acid group at the 6-position provides a handle for further chemical modification or conjugation. It also influences the solubility of the molecule, particularly in aqueous solutions where it can be deprotonated depending on the pH.[6][7]
Q5: Can I monitor the cross-linking reaction in real-time?
A5: The quinoxaline ring system is inherently fluorescent, which may allow for monitoring of the reaction by fluorescence spectroscopy. Changes in the fluorescence emission spectrum or intensity upon binding and cross-linking to a protein could potentially be used to track the reaction progress. However, this would need to be empirically validated for your specific system. The primary method for analyzing the final products remains SDS-PAGE, followed by Western blotting or mass spectrometry.
Data Presentation
Table 1: Recommended Starting Conditions for Cross-Linking Reactions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 5 - 20 µM | Higher concentrations may promote non-specific intermolecular cross-linking.[2] |
| Cross-linker Molar Excess | 5x - 50x over protein | Titration is crucial to find the optimal ratio for each specific system.[2] |
| Reaction Buffer | HEPES, PBS, MES | Avoid amine-containing buffers like Tris.[2] |
| pH | 6.5 - 7.5 | Optimal for specific reaction with cysteine thiols.[3] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can help control the reaction rate and improve specificity. |
| Reaction Time | 15 min - 2 hours | Should be optimized. Longer times risk non-specific reactions and hydrolysis.[8] |
| Quenching Agent | 20-50 mM DTT, BME, Cysteine | Add to consume excess, unreacted cross-linker. |
Table 2: Troubleshooting Summary
| Issue | Likely Cause | Suggested Solution |
| Low/No Yield | Reagent hydrolysis, incorrect pH, low concentration | Use fresh reagent, optimize pH to 7.0-7.2, increase molar excess. |
| Aggregation | Cross-linker/protein concentration too high | Decrease molar excess of cross-linker, decrease protein concentration. |
| Non-specific Bands | pH too high, reaction time too long | Decrease pH to < 7.5, shorten incubation time. |
Experimental Protocols
Protocol 1: General Cross-Linking of Two Purified Proteins
-
Buffer Preparation: Prepare a non-amine containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2). Degas the buffer to remove dissolved oxygen if working with sensitive cysteine residues.
-
Protein Preparation: Dialyze or use a desalting column to exchange the purified protein samples into the reaction buffer to remove any incompatible buffer components (e.g., Tris, DTT).
-
Cross-linker Stock Preparation: Immediately before use, dissolve 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in anhydrous DMSO to a concentration of 50 mM.
-
Reaction Setup:
-
Combine the target proteins in the reaction buffer to the desired final concentration (e.g., 10 µM).
-
Add the cross-linker stock solution to the protein mixture to achieve the desired molar excess (e.g., 25x). Vortex gently to mix.
-
Example Calculation: For a 100 µL reaction with 10 µM protein, you have 1 nmol of protein. For a 25x molar excess, you need 25 nmol of cross-linker. Add 0.5 µL of the 50 mM stock solution.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. For sensitive proteins or to slow the reaction, incubate at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding a quenching agent, such as DTT, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the reaction products by SDS-PAGE. Visualize the results using Coomassie staining, silver staining, or Western blotting to identify the cross-linked species. For detailed interaction site mapping, the cross-linked bands can be excised and analyzed by mass spectrometry.
Visualizations
Caption: General experimental workflow for protein cross-linking.
Caption: Troubleshooting flowchart for low cross-linking efficiency.
Caption: Simplified reaction of the cross-linker with two cysteine residues.
References
- 1. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]
- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. interchim.fr [interchim.fr]
solubility issues with 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-?
A1: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a hydrophobic molecule with limited solubility in aqueous solutions. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO)[1]. One supplier suggests a solubility of up to 100 mg/mL in DMSO[1]. Due to the presence of a carboxylic acid group, its aqueous solubility is highly dependent on the pH of the buffer.
Q2: Why does the compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is much less soluble in the aqueous environment compared to the concentrated organic stock solution. Even with a small percentage of DMSO in the final solution, the compound may exceed its solubility limit in the aqueous buffer and precipitate out.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating (e.g., to 37-45°C) can be used as an auxiliary method to help dissolve the compound. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always monitor the stability of your compound under the heating conditions used.
Q4: Is sonication recommended for dissolving this compound?
A4: Yes, sonication is a recommended method to aid in the dissolution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, especially if precipitation is observed after diluting a stock solution into an aqueous buffer[1]. Sonication can help to break up aggregates and facilitate the solvation of the compound.
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
-
Question 1: Are you preparing the solution correctly? It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer. Direct dissolution in an aqueous buffer is often difficult for hydrophobic compounds.
-
Question 2: What is the pH of your aqueous buffer? As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to increase significantly at a pH above its pKa. At lower pH, the carboxylic acid group will be protonated, making the molecule less polar and less soluble in water. In alkaline solutions, the carboxylic acid is deprotonated to a carboxylate, which is more polar and has a higher affinity for water.
-
Recommendation: Try increasing the pH of your buffer. For weak acids, solubility generally increases as the solution becomes more alkaline[2]. It is advisable to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for your desired concentration.
-
-
Question 3: Have you tried using physical methods to aid dissolution?
-
Recommendation: As mentioned in the FAQs, gentle warming and sonication can be effective in dissolving the compound. After diluting your stock solution, if you observe a precipitate, try sonicating the solution for several minutes or warming it gently in a water bath.
-
-
Question 4: Is the concentration you are trying to achieve too high? The aqueous solubility of this compound may be limited, even under optimal conditions.
-
Recommendation: Try preparing a more dilute solution. It may be necessary to work at a lower concentration in your experiments. Refer to the hypothetical solubility data table below for an estimation of achievable concentrations under different conditions.
-
Hypothetical Solubility Data
| Buffer System (50 mM) | pH | Co-solvent (DMSO) | Maximum Estimated Solubility (µg/mL) |
| Phosphate Buffer | 6.0 | 1% | < 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% | 10 - 20 |
| Tris Buffer | 8.0 | 1% | 25 - 50 |
| Carbonate-Bicarbonate Buffer | 9.0 | 1% | > 100 |
Experimental Protocol: Preparation of an Aqueous Solution
This protocol provides a general methodology for preparing an aqueous solution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Materials:
-
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe type)
-
Water bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- powder in a suitable vial. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-40 mg/mL). c. Vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary. This is your stock solution. Store it at -20°C or -80°C for long-term stability.
-
Dilute the Stock Solution into Aqueous Buffer: a. Warm the stock solution to room temperature before use. b. In a separate tube, add the desired volume of your target aqueous buffer. c. While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve your final desired concentration. The final concentration of DMSO should be kept as low as possible (typically <1%) to avoid solvent effects in biological assays. d. Continue to vortex for another 1-2 minutes.
-
Troubleshooting Precipitation: a. If a precipitate forms upon dilution, sonicate the solution in a water bath sonicator for 5-15 minutes. b. Alternatively, gently warm the solution in a water bath at 37°C for 10-20 minutes, with intermittent vortexing. c. Visually inspect the solution to ensure the precipitate has redissolved. If not, the desired concentration may be above the solubility limit for the chosen conditions. Consider further dilution or increasing the pH of the buffer.
Visual Troubleshooting and Conceptual Guides
Caption: Troubleshooting workflow for dissolving the compound.
References
quenching excess 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in reactions
Welcome to the technical support center for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-?
The primary reactivity of this compound stems from the two bromomethyl groups at the 2 and 3 positions of the quinoxaline ring. These are benzylic-like bromides, making them highly susceptible to nucleophilic substitution reactions. The carboxylic acid group at the 6-position primarily influences the compound's solubility and can participate in acid-base reactions.
Q2: Why is it necessary to quench the excess 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in a reaction?
Quenching is a critical step to neutralize any unreacted 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. This is important for several reasons:
-
Safety: The compound is a reactive alkylating agent and may be harmful.
-
Product Purity: Unreacted starting material will contaminate the desired product, making purification more challenging.
-
Preventing Side Reactions: Leaving the reactive compound in the mixture can lead to undesired side reactions during work-up and purification.
Q3: What are suitable quenching agents for this compound?
Due to the reactive nature of the bromomethyl groups, nucleophilic reagents are effective quenching agents. Common choices include:
-
Primary or Secondary Amines: Such as diethylamine, piperidine, or morpholine.
-
Thiols: Such as thiophenol or dodecanethiol.
-
Alcohols or Water: Methanol, ethanol, or water can be used, often in the presence of a base, to hydrolyze the bromomethyl groups.
Q4: How do I monitor the progress of the quenching reaction?
The progress of the quenching reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot or peak corresponding to the 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- should diminish and eventually disappear upon completion of the quench.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching (Starting material still present after quenching) | 1. Insufficient amount of quenching agent. 2. Low reaction temperature. 3. Short reaction time. | 1. Add an additional excess (2-5 equivalents) of the quenching agent. 2. Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. 3. Allow the reaction to stir for a longer period (e.g., 1-2 hours) and monitor by TLC or HPLC. |
| Formation of Multiple Unidentified Byproducts | 1. The quenching agent is reacting with the desired product. 2. The quenching conditions are too harsh (e.g., too high temperature or too strong a base). | 1. Choose a quenching agent that is less likely to react with your product. 2. Perform the quench at a lower temperature (e.g., 0 °C or room temperature). Use a milder base if applicable. |
| Difficulty in Removing the Quenched Product during Work-up | The quenched product has similar solubility to the desired product. | 1. If an amine or thiol was used for quenching, the resulting product will be more polar. Consider using a different solvent system for extraction or chromatography. 2. If hydrolysis was used, the resulting diol will be significantly more polar and should be easily separable by standard chromatography. |
| Emulsion Formation During Aqueous Work-up | The quenched product or other byproducts are acting as surfactants. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Filter the mixture through a pad of Celite. |
Experimental Protocols
Note: These are general guidelines. The optimal conditions may vary depending on the specific reaction solvent, concentration, and the nature of the other components in the reaction mixture.
Protocol 1: Quenching with a Secondary Amine (e.g., Diethylamine)
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice bath.
-
Add Quenching Agent: Slowly add an excess of diethylamine (2-5 equivalents relative to the initial amount of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-) to the stirring reaction mixture.
-
Reaction Time: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
Work-up: Proceed with the standard aqueous work-up procedure for your reaction. The quenched product, a bis(diethylaminomethyl) derivative, is typically more soluble in the aqueous acidic phase.
Protocol 2: Quenching with a Thiol (e.g., Thiophenol)
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C.
-
Add Base and Thiol: Add a non-nucleophilic base such as triethylamine (2-5 equivalents) followed by the slow addition of thiophenol (2-5 equivalents).
-
Reaction Time: Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or HPLC.
-
Work-up: Proceed with the work-up. Be aware that residual thiol may have a strong odor. Consider a bleach wash of the organic layer to oxidize excess thiol, but be cautious as this may affect your desired product. All glassware that comes into contact with thiols should be decontaminated in a bleach bath.
Protocol 3: Quenching by Hydrolysis
-
Add Aqueous Base: To the reaction mixture, add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Reaction Time and Temperature: Stir the biphasic mixture vigorously at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Separate the aqueous and organic layers. The quenched diol product will be highly polar and is expected to partition into the aqueous layer.
Visualization of Workflows
Technical Support Center: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
General Handling and Storage
Proper handling and storage of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- are crucial for ensuring its stability, and efficacy, and for maintaining a safe laboratory environment.
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
This data is compiled from multiple supplier recommendations. Always refer to the manufacturer's specific guidelines.
Shipping and Stability
The compound is typically shipped at ambient temperatures or with blue ice. It is known to be air-sensitive, and exposure to moisture should be minimized.
Safety Precautions
This compound is corrosive and can cause severe skin burns and eye damage. It is essential to use appropriate personal protective equipment (PPE) when handling this chemical.
| Protective Equipment | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body | Lab coat and appropriate clothing to prevent skin exposure. |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Frequently Asked Questions (FAQs) - General
Q1: What is the typical appearance of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-?
A1: The compound is typically a light brown to brown solid.
Q2: What solvents can I use to dissolve this compound?
A2: It is soluble in DMSO at a concentration of up to 100 mg/mL (277.78 mM). Sonication may be required to aid dissolution.[1]
Q3: The color of the product I received is slightly different from a previous batch. Is this normal?
A3: Minor color variations between batches can occur due to differences in the manufacturing process. However, if you have concerns about the quality, it is recommended to contact the supplier and refer to the certificate of analysis for the specific batch.
Q4: How should I dispose of this compound?
A4: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[2] This compound may be corrosive to metals.[2]
Experimental Protocol: Bioconjugation to an Antibody
This protocol provides a general guideline for the conjugation of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- to a monoclonal antibody (mAb) through alkylation of nucleophilic amino acid residues (e.g., lysines).
Materials
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Crosslinker Preparation:
-
Prepare a stock solution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in anhydrous DMSO immediately before use. A typical concentration is 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the crosslinker stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted crosslinker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted crosslinker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Monitor the elution profile using a spectrophotometer at 280 nm.
-
-
Characterization of the Conjugate:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the conjugate by SDS-PAGE and size-exclusion chromatography.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for antibody conjugation.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Presence of primary amines in the antibody buffer (e.g., Tris) | Perform a buffer exchange to an amine-free buffer like PBS before starting the conjugation. |
| Suboptimal pH of the reaction buffer | The reaction with primary amines is pH-dependent. Test a range of pH values between 7.5 and 8.5 to find the optimal condition for your antibody. |
| Insufficient molar excess of the crosslinker | Increase the molar ratio of the crosslinker to the antibody. A 10-20 fold excess is a good starting point, but this can be optimized. |
| Hydrolysis of the bromomethyl groups | Prepare the crosslinker stock solution immediately before use. Minimize the reaction time if possible. |
Issue 2: Antibody Aggregation or Precipitation During or After Conjugation
| Possible Cause | Troubleshooting Steps |
| High degree of conjugation (high DAR) | Reduce the molar excess of the crosslinker to lower the number of conjugated molecules per antibody. |
| Hydrophobicity of the crosslinker | Consider using a lower antibody concentration during the reaction. Ensure gentle and consistent mixing. |
| Buffer conditions | Screen different buffer compositions and pH values. The addition of stabilizing excipients might be necessary. |
Issue 3: Difficulty in Purifying the Conjugate
| Possible Cause | Troubleshooting Steps |
| Co-elution of unreacted crosslinker | Ensure the size-exclusion chromatography column has the appropriate molecular weight cutoff to separate the antibody conjugate from the small molecule crosslinker. Increase the column length or adjust the flow rate for better resolution. |
| Presence of aggregated conjugate | Use a purification method that can separate monomers from aggregates, such as size-exclusion chromatography with a high-resolution resin. |
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for common experimental issues.
References
Technical Support Center: Troubleshooting Low Efficiency in Peptide Labeling with Quinoxaline Reagents
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the labeling of peptides with quinoxaline reagents. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline labeling reaction has a very low yield. What are the most common causes?
Low labeling efficiency can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. The most common culprits include:
-
Suboptimal Reaction pH: The condensation reaction for quinoxaline formation is pH-sensitive.
-
Poor Reagent Quality or Degradation: The quinoxaline reagent or the peptide itself may be of insufficient purity or may have degraded.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the quinoxaline reagent to the peptide can lead to incomplete labeling.
-
Unsuitable Solvent System: The choice of solvent can significantly impact the solubility of both the peptide and the labeling reagent, thereby affecting reaction efficiency.
-
Interfering Functional Groups: Reactive side chains on the peptide may compete with the desired labeling reaction.
-
Aggregation of the Peptide: Hydrophobic peptides may aggregate in aqueous solutions, making the labeling sites inaccessible.
Q2: What is the optimal pH for quinoxaline labeling of peptides?
The optimal pH for the condensation reaction between a 1,2-dicarbonyl compound (part of the quinoxaline reagent) and a 1,2-diamine (on the peptide or a precursor) is typically in the acidic to neutral range. A slightly acidic environment can help to catalyze the reaction. However, extreme pH values should be avoided as they can lead to peptide degradation or side reactions. It is recommended to perform small-scale pilot reactions to determine the optimal pH for your specific peptide and quinoxaline reagent.
Q3: How can I assess the purity of my peptide and why is it important?
Peptide purity is critical for successful labeling. Impurities such as truncated sequences, deletion sequences, or residual protecting groups from synthesis can interfere with the labeling reaction.[1][2]
-
Recommended Purity Level: For labeling studies, a peptide purity of >95% is highly recommended.[3]
-
Analytical Methods: The most common method for determining peptide purity is High-Performance Liquid Chromatography (HPLC).[2] Mass spectrometry (MS) should be used to confirm the molecular weight of the target peptide.[3]
Q4: My quinoxaline reagent is old. Could this be the cause of the low labeling efficiency?
Yes, the stability of the quinoxaline labeling reagent is a crucial factor. Like many organic reagents, they can degrade over time, especially if not stored correctly.
-
Storage: Store reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place.
-
Verification: If you suspect reagent degradation, it is advisable to test it with a simple, known reaction or to use a fresh batch of the reagent.
Q5: What solvents are recommended for quinoxaline peptide labeling?
The choice of solvent is critical for ensuring that both the peptide and the quinoxaline reagent are fully solvated.
-
Common Solvents: Mixtures of aqueous buffers with organic co-solvents are often used. A common system is a methanol-water mixture.[4]
-
For Hydrophobic Peptides: For peptides that are difficult to dissolve, organic solvents like Dimethylformamide (DMF), N-methylpyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO) may be necessary.[5] However, be aware that DMSO can sometimes interfere with certain reactions.
-
Solubility Testing: It is always recommended to perform a small-scale solubility test of your peptide in the chosen solvent system before proceeding with the labeling reaction.
Troubleshooting Common Scenarios
| Problem | Potential Cause | Recommended Action |
| Low or no labeling detected by MS | Reaction conditions are not optimal. | Optimize pH, temperature, and reaction time through small-scale pilot experiments. |
| Peptide or reagent has degraded. | Use fresh, high-purity peptide and a new batch of quinoxaline reagent. | |
| Incorrect workup or purification. | Ensure that the purification method (e.g., RP-HPLC) is suitable for separating the labeled peptide from unreacted starting materials.[6] | |
| Multiple peaks in HPLC trace of the labeled peptide | Incomplete reaction leading to a mixture of labeled and unlabeled peptide. | Increase the reaction time or adjust the stoichiometry of the labeling reagent. |
| Presence of side products. | Review the peptide sequence for potentially reactive side chains and consider using protecting groups if necessary. | |
| Peptide degradation during labeling or workup. | Use milder reaction and purification conditions. Avoid prolonged exposure to strong acids or bases. | |
| Precipitation observed during the reaction | Poor solubility of the peptide or the labeled product in the reaction buffer. | Add an organic co-solvent (e.g., acetonitrile, DMF) to improve solubility.[5] |
| Peptide aggregation. | Perform the reaction at a more dilute concentration or add a chaotropic agent. |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Labeling of a Peptide
This protocol provides a general starting point. Optimization will be required for specific peptides and quinoxaline reagents.
-
Peptide Preparation: Dissolve the purified peptide (purity >95%) in the chosen reaction buffer (e.g., a methanol-water mixture) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the quinoxaline labeling reagent in a compatible organic solvent (e.g., DMF or DMSO).
-
Reaction Setup: Add the quinoxaline reagent solution to the peptide solution. A typical starting molar excess of the reagent is 5-10 fold over the peptide.
-
pH Adjustment: Adjust the pH of the reaction mixture to the desired value (e.g., pH 5-7) using a dilute acid or base.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for 2-24 hours. Protect the reaction from light if the reagent is light-sensitive.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by LC-MS.
-
Quenching the Reaction: Once the reaction is complete, quench it by adding a suitable reagent as recommended by the quinoxaline reagent manufacturer, or proceed directly to purification.
-
Purification: Purify the labeled peptide using reverse-phase HPLC (RP-HPLC).[3][6]
-
Characterization: Confirm the identity and purity of the final labeled peptide by mass spectrometry and analytical HPLC.
Protocol 2: Small-Scale pH Optimization Study
-
Set up a series of small-scale labeling reactions in parallel (e.g., in microcentrifuge tubes).
-
Prepare a stock solution of your peptide and the quinoxaline reagent.
-
Aliquot the peptide solution into each tube.
-
Adjust the pH of each reaction to a different value within a defined range (e.g., pH 4, 5, 6, 7, 8).
-
Add the quinoxaline reagent to each tube to initiate the reaction.
-
Incubate all reactions under identical conditions (temperature and time).
-
After the incubation period, analyze a small sample from each reaction by LC-MS to determine the labeling efficiency at each pH.
-
Identify the pH that provides the highest yield of the desired labeled peptide.
Visualizing the Workflow and Reaction
Caption: Experimental workflow for peptide labeling with quinoxaline reagents.
Caption: General reaction mechanism for quinoxaline labeling of peptides.
References
- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Semantic Scholar [semanticscholar.org]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 6-Quinoxalinecarboxylic Acid, 2,3-bis(bromomethyl)- by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. The purity of this compound, a quinoxaline derivative with potential antibacterial properties, is critical for reliable research and the development of safe and effective pharmaceuticals.[1][2][3][4] This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical methodology.
Introduction to Purity Validation
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a chemical entity used in various research applications, including as a building block in organic synthesis and for its potential bioactive properties.[5][6][7] Accurate determination of its purity is paramount to ensure the validity of experimental results and to meet stringent quality standards in drug development. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique for assessing the purity of non-volatile and thermally labile compounds like this quinoxaline derivative.[8]
This guide will focus on a validated HPLC method for the purity assessment of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the cornerstone for the quality control of many pharmaceutical ingredients.[9] For 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a reversed-phase HPLC method with UV detection is highly effective for separating the main compound from its potential impurities.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- would be developed and validated based on established guidelines.[10][11]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Performance
The performance of the HPLC method is summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Experimental Workflow: HPLC Purity Validation
The following diagram illustrates the key steps in the HPLC purity validation process.
Alternative Purity Validation Methods
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific types of impurities.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, derivatization would likely be necessary to increase its volatility.
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
| Parameter | Result |
| Specificity | High (due to mass fragmentation patterns) |
| Sensitivity | Very High (ng to pg level) |
| Throughput | Moderate (sample derivatization required) |
| Quantitation | Requires appropriate internal standards |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
-
Data Processing:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molecular weights.
-
| Parameter | Result |
| Accuracy | High (primary ratio method) |
| Precision (% RSD) | < 3.0% |
| Specificity | High (structural information) |
| Throughput | Low to Moderate |
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high throughput.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation & Mass Analysis | Nuclear Magnetic Resonance |
| Applicability | Broad (non-volatile compounds) | Volatile/Semi-volatile compounds | Soluble compounds with NMR-active nuclei |
| Quantitation | Relative (area percent) or external standard | Requires internal/external standards | Absolute (with internal standard) |
| Impurity ID | Tentative (by UV spectra) | High confidence | High confidence |
| Sample Prep | Simple dissolution and filtration | Often requires derivatization | Precise weighing of sample and standard |
| Throughput | High | Moderate | Low to Moderate |
Logical Relationship of Purity Validation Techniques
The following diagram illustrates how these techniques can be used in a complementary manner for comprehensive purity assessment.
References
- 1. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]
- 2. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid 32602-11-2 | TCI AMERICA [tcichemicals.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. hplc method development: Topics by Science.gov [science.gov]
A Comparative Guide to the Reactivity of 6-Quinoxalinecarboxylic Acid, 2,3-bis(bromomethyl)- and Other Crosslinkers for Biological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, crosslinkers are indispensable tools for elucidating protein-protein interactions, stabilizing protein structures, and constructing antibody-drug conjugates. The choice of a crosslinking agent is critical and is dictated by its reactivity, specificity, and the desired outcome of the experiment. This guide provides a comparative analysis of the reactivity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a bifunctional alkylating agent, with other commonly employed crosslinkers, namely amine-reactive N-hydroxysuccinimide (NHS) esters and sulfhydryl-reactive maleimides.
Reactivity Profile of 6-Quinoxalinecarboxylic Acid, 2,3-bis(bromomethyl)-
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- belongs to the class of homobifunctional alkylating crosslinkers. The reactivity of this molecule is centered on the two bromomethyl groups attached to the quinoxaline core. These groups are electrophilic and readily react with nucleophilic functional groups present in amino acid side chains.
Based on the known reactivity of similar benzylic bromides, the primary targets for alkylation by 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- within a protein are the thiol groups of cysteine residues. The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the sulfur atom of the cysteine side chain attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond. To a lesser extent, other nucleophilic residues such as histidine (imidazole ring), lysine (ε-amino group), and methionine (thioether sulfur) may also react, particularly at higher pH values where their nucleophilicity is increased.
The quinoxaline core itself can contribute to the reactivity and binding properties of the crosslinker, potentially through non-covalent interactions with the target protein. The carboxylic acid moiety on the quinoxaline ring can be utilized for conjugation to other molecules or for modulating the solubility of the crosslinker.
Comparison of Crosslinker Reactivity
The selection of a crosslinker is a critical step in experimental design. The following table summarizes the key reactivity parameters of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in comparison to two widely used classes of crosslinkers: Disuccinimidyl suberate (DSS), an NHS-ester, and 1,6-Bismaleimidohexane (BMH), a maleimide.
| Feature | 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | Disuccinimidyl suberate (DSS) | 1,6-Bismaleimidohexane (BMH) |
| Reactive Group | Bromomethyl (Alkylating Agent) | N-Hydroxysuccinimide (NHS) Ester | Maleimide |
| Primary Target | Cysteine (Thiol group) | Lysine (Primary Amine) | Cysteine (Thiol group) |
| Secondary Targets | Histidine, Lysine, Methionine | Serine, Threonine, Tyrosine (at high pH) | - |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Acylation | Michael Addition |
| Optimal pH Range | 7.5 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Stability in Aqueous Solution | Relatively Stable | Prone to hydrolysis, especially at higher pH | Stable at neutral pH, hydrolysis of maleimide ring at high pH |
| Byproduct | Bromide ion | N-Hydroxysuccinimide | None |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of crosslinkers. Below are generalized protocols for protein crosslinking using the compared agents. It is important to note that optimal conditions, such as reagent concentrations and reaction times, should be empirically determined for each specific application.
Protocol 1: Crosslinking with 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
-
Protein Preparation: Prepare the protein solution in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols. A phosphate or HEPES buffer at pH 7.5-8.5 is recommended. If necessary, reduce any existing disulfide bonds in the protein using a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or desalting column.
-
Crosslinker Stock Solution: Prepare a stock solution of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in an organic solvent such as DMSO or DMF (e.g., 10-50 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (typically a 10-50 fold molar excess of crosslinker over protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours.
-
Quenching: Quench the reaction by adding a small molecule containing a thiol group, such as 2-mercaptoethanol or cysteine, to a final concentration of 10-50 mM.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol 2: Crosslinking with Disuccinimidyl suberate (DSS)
-
Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at pH 7.2-8.5.
-
Crosslinker Stock Solution: Prepare a fresh stock solution of DSS in a dry, water-miscible organic solvent like DMSO or DMF.
-
Crosslinking Reaction: Add the DSS stock solution to the protein solution (typically a 20-100 fold molar excess).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Analysis: Proceed with the analysis of the crosslinked products.
Protocol 3: Crosslinking with 1,6-Bismaleimidohexane (BMH)
-
Protein Preparation: Prepare the protein in a thiol-free buffer at pH 6.5-7.5. Ensure the protein has free sulfhydryl groups available for reaction. If not, reduction of disulfide bonds may be necessary, followed by removal of the reducing agent.
-
Crosslinker Stock Solution: Prepare a stock solution of BMH in DMSO or DMF.
-
Crosslinking Reaction: Add the BMH stock solution to the protein solution (typically a 10-40 fold molar excess).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.
-
Analysis: Analyze the resulting crosslinked proteins.
Visualizing the Crosslinking Workflow
The following diagram illustrates a general experimental workflow for protein crosslinking analysis.
Caption: General workflow for a protein crosslinking experiment.
Signaling Pathway Visualization: A Hypothetical Application
Crosslinkers can be used to trap transient interactions in signaling pathways. The following diagram illustrates a hypothetical signaling cascade where a crosslinker could be used to capture the interaction between a kinase and its substrate.
Caption: A hypothetical signaling pathway illustrating a transient kinase-substrate interaction.
A Comparative Analysis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- as a Cross-Linking Agent in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical decision in the synthesis of stable and effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a quinoxaline-based cross-linker, against other common alternatives, supported by available experimental data and detailed methodologies.
Introduction to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a heterocyclic compound derived from 2,3-Bis(bromomethyl)quinoxaline. Its structure features two reactive bromomethyl groups, making it a bifunctional alkylating agent capable of forming stable covalent bonds with nucleophilic groups on biomolecules, such as the thiol groups of cysteine residues in antibodies. The quinoxaline core offers a rigid scaffold, and the carboxylic acid group provides a potential point for further modification or for influencing the overall physicochemical properties of the resulting conjugate. While initially investigated for its antimicrobial properties, its utility as a linker in the construction of ADCs has garnered interest.
Performance Comparison with Alternative Cross-Linkers
The performance of a cross-linker in the context of ADCs is evaluated based on several parameters, including the homogeneity of the final product (as indicated by the drug-to-antibody ratio, or DAR), the stability of the conjugate in circulation, and the efficiency of payload release at the target site. Here, we compare the anticipated characteristics of quinoxaline-based linkers with two widely used classes of cross-linking agents: maleimides and bis-sulfones.
| Parameter | 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (Anticipated) | Maleimide-based Linkers (e.g., SMCC) | Bis-Sulfone-based Linkers |
| Reaction Chemistry | Alkylation of thiols | Michael addition to thiols | Michael addition-elimination with thiols |
| Homogeneity (DAR) | Potentially high, capable of bridging disulfide bonds to achieve a DAR of 4. | Often results in heterogeneous mixtures (DAR 0-8) due to reaction with accessible lysines or cysteines. | Can produce highly homogeneous ADCs with a DAR of 4 by re-bridging interchain disulfide bonds.[1] |
| Conjugate Stability | Expected to form stable thioether bonds. | Susceptible to retro-Michael reaction, leading to payload dissociation in plasma.[2] | Forms stable thioether linkages, demonstrating improved plasma stability over maleimides.[1][3] |
| Payload Release | Non-cleavable linker; relies on lysosomal degradation of the antibody for payload release. | Can be incorporated into both cleavable and non-cleavable linker designs. | Typically used in non-cleavable constructs, relying on antibody degradation. |
| Key Advantages | Rigid scaffold may influence pharmacokinetic properties. | Well-established and widely used chemistry. | Produces homogeneous and stable conjugates without the need for antibody engineering.[1] |
| Potential Disadvantages | Limited published data on ADC performance; potential for off-target alkylation. | Heterogeneity of conjugates; potential for instability and premature drug release. | Reaction kinetics can be slower compared to maleimides.[3] |
Experimental Protocols
Detailed experimental protocols for the use of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in ADC formation are not extensively published. However, a general protocol can be extrapolated based on the chemistry of related bifunctional alkylating agents and standard bioconjugation techniques.
General Protocol for Antibody-Drug Conjugation using a Quinoxaline-based Linker
-
Antibody Preparation:
-
A monoclonal antibody (e.g., Trastuzumab) is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The interchain disulfide bonds of the antibody are reduced using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups. The stoichiometry of the reducing agent is optimized to achieve the desired number of reduced disulfides.
-
-
Linker-Payload Synthesis:
-
The cytotoxic payload, containing a suitable nucleophilic handle, is reacted with 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- in an organic solvent. The carboxylic acid group on the quinoxaline may be activated (e.g., as an N-hydroxysuccinimide ester) to facilitate this reaction.
-
-
Conjugation Reaction:
-
The activated linker-payload is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature (e.g., 4°C to room temperature) for a specific duration.
-
The progress of the conjugation reaction is monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
-
Purification and Characterization:
-
The resulting ADC is purified from unreacted linker-payload and unconjugated antibody using methods like size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
The purified ADC is characterized for its DAR, aggregation state, and binding affinity to its target antigen.
-
Visualizing the Mechanism of Action
The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell, often a cancer cell. The following diagrams illustrate the general workflow for ADC synthesis and the cellular signaling pathway involved in the mechanism of action of a HER2-targeted ADC, a common application for such bioconjugates.
Conclusion
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- represents a promising, albeit less characterized, alternative to conventional cross-linkers for the synthesis of bioconjugates like ADCs. Its rigid quinoxaline core and bifunctional nature offer the potential for creating homogeneous and stable conjugates. However, the lack of extensive, publicly available data on its performance in ADC constructs necessitates further research to fully validate its efficacy compared to well-established linkers such as maleimides and bis-sulfones. As the field of bioconjugation continues to evolve, the exploration of novel cross-linking agents like this quinoxaline derivative will be crucial in developing next-generation targeted therapeutics with improved safety and efficacy profiles.
References
Unveiling the Bioactivity Landscape: 6-Quinoxalinecarboxylic Acid Versus Its Ester Derivatives
A comprehensive analysis of 6-quinoxalinecarboxylic acid and its ester derivatives reveals a fascinating interplay between chemical structure and biological function. While both the parent acid and its ester forms exhibit a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic effects, esterification often serves as a critical modification to modulate potency and selectivity. This guide provides a detailed comparison of their biological activities, supported by experimental data and methodologies, to aid researchers in drug discovery and development.
Comparative Biological Activity: A Tabular Overview
The biological activity of 6-quinoxalinecarboxylic acid and its ester derivatives is highly dependent on the specific chemical modifications of the quinoxaline core and the nature of the ester group. The following table summarizes key quantitative data from various studies, highlighting the differential effects of the carboxylic acid versus its ester counterparts.
| Compound | Derivative Type | Biological Activity | Target/Assay | IC50/MIC | Reference |
| Quinoxaline-2-carboxylic acid derivative | Ester (prodrug) | Antitubercular | Mycobacterium tuberculosis H37Ra | Potent in vitro activity | |
| 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide | Ester | Antitubercular | Mycobacterium tuberculosis | Activity depends on ester substituent (benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl) | |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide esters | Ester (n-propyl and isopropyl) | Anti-amoebic | Entamoeba histolytica | IC50 = 0.331 to 3.56 µM (more active than metronidazole) | |
| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d) | Carboxylic Acid Derivative | Antiproliferative | HeLa, SMMC-7721, K562 cell lines | IC50 = 0.126 µM, 0.071 µM, 0.164 µM | |
| Quinoxaline derivative with ester group | Anticancer | Not specified | Not specified | Replacement of ester with hydrazide decreases activity | |
| 6-chloroquinoxaline-2,3(1H,4H)-dione derivative (2a) | Carboxylic Acid Derivative | Antibacterial | Staphylococcus aureus | MIC = 1.25 mg/ml |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The biological effects of quinoxaline derivatives are often attributed to their ability to interact with various cellular targets and signaling pathways. For instance, some derivatives act as kinase inhibitors, interfering with cancer cell proliferation. Others have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow: Evaluating Antiproliferative Activity
The following diagram illustrates a typical workflow for assessing the antiproliferative activity of quinoxaline derivatives.
Caption: Workflow for determining the antiproliferative IC50 values of quinoxaline derivatives.
Signaling Pathway: Tubulin Polymerization Inhibition
Certain N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.
Caption: Inhibition of tubulin polymerization by quinoxaline derivatives leading to apoptosis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in this guide.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: Alamar Blue reagent is added to each well.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay against Cancer Cell Lines
This protocol is used to evaluate the antiproliferative activity of the synthesized compounds.
-
Cell Seeding: Human cancer cell lines (e.g., A375, M4Be, HeLa, K562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer), and GTP is prepared.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Measurement of Polymerization: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the polymerization rates in the presence and absence of the compound.
A Comparative Analysis of Amine-Reactive Cross-linkers in Proteomics
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes. The selection of an appropriate cross-linking reagent is critical for the success of these experiments. While the topic of quinoxaline-based cross-linkers was explored, a review of current scientific literature indicates that this class of compounds is not established for use in proteomics. Therefore, this guide provides a comparative study of commonly used amine-reactive cross-linkers, which are central to the field of proteomics for capturing protein interactions.
This guide will objectively compare the performance of three widely-used homobifunctional N-hydroxysuccinimide (NHS) ester cross-linkers: Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Disuccinimidyl sulfoxide (DSSO). Their properties, advantages, and disadvantages will be presented with supporting data and protocols to aid researchers in selecting the optimal reagent for their specific experimental needs.
Data Presentation: Comparison of Common Amine-Reactive Cross-linkers
The selection of a cross-linker is dictated by several factors including its spacer arm length, solubility, cell membrane permeability, and whether it is cleavable by mass spectrometry. The following table summarizes the key properties of DSS, BS3, and DSSO.
| Feature | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Specificity | Primary amines (e.g., Lysine, protein N-termini) | Primary amines (e.g., Lysine, protein N-termini) | Primary amines (e.g., Lysine, protein N-termini) |
| Spacer Arm Length | 11.4 Å | 11.4 Å | 10.1 Å |
| Water Solubility | Insoluble (requires organic solvent like DMSO or DMF) | Soluble | Insoluble (requires organic solvent like DMSO or DMF) |
| Cell Membrane Permeability | Permeable | Impermeable | Permeable |
| Cleavability (in MS) | Non-cleavable | Non-cleavable | MS-cleavable (CID) |
| Key Applications | In vivo and in vitro cross-linking of intracellular proteins. | Cell-surface protein cross-linking and in vitro studies of purified proteins. | Proteome-wide interaction studies where MS-cleavability simplifies data analysis.[1] |
Experimental Protocols: A General Workflow for Protein Cross-linking
The following is a generalized protocol for an in vitro cross-linking experiment using an amine-reactive cross-linker like DSS. Optimization of reagent concentrations and incubation times is recommended for each specific system.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., HEPES, PBS).
-
DSS cross-linker.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE reagents.
-
Mass spectrometer and liquid chromatography system.
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of DSS in DMSO (e.g., 25 mM).[2] DSS is moisture-sensitive and should be equilibrated to room temperature before opening.[3]
-
Cross-linking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM. A 20- to 50-fold molar excess of the cross-linker to protein is a common starting point for samples with protein concentrations below 5 mg/mL.[2][4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[3]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[4] Incubate for 15 minutes at room temperature to consume any unreacted cross-linker.[2][3]
-
Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to confirm the formation of higher molecular weight species.
-
Sample Preparation for Mass Spectrometry: Excise the protein bands of interest from the gel, perform in-gel digestion with trypsin, and extract the resulting peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptide pairs from the MS data, which will reveal the sites of protein-protein interaction.[5][6][7]
Mandatory Visualization
Experimental Workflow for Cross-linking Mass Spectrometry
Caption: A generalized workflow for a cross-linking mass spectrometry (XL-MS) experiment.
TNF Signaling Pathway and Complex Formation
Caption: Simplified schematic of the TNF receptor 1 signaling pathway.
References
- 1. An Integrated Chemical Cross-linking and Mass Spectrometry Approach to Study Protein Complex Architecture and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein interaction network analysis of mTOR signaling reveals modular organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
Uncharted Territory: Mass Spectrometry of Peptides Modified by 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- Remains Undocumented
A comprehensive search of scientific literature and resources has revealed no documented applications of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (QBC-Cl) for the derivatization and subsequent mass spectrometry analysis of peptides. Despite extensive investigation into various peptide labeling strategies, the use of this specific quinoxaline derivative in the field of proteomics appears to be novel or at least not publicly reported. This lack of available data prevents the creation of a direct comparison guide as requested.
For researchers, scientists, and drug development professionals seeking to enhance peptide detection and quantification in mass spectrometry, a variety of well-established derivatization reagents are available. These alternatives have been extensively characterized, and their performance data and experimental protocols are widely published.
Established Alternatives for Peptide Derivatization in Mass Spectrometry
To provide a useful resource, this guide will instead focus on a well-documented derivatization agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , and compare it with another widely used quantitative proteomics approach, Tandem Mass Tag (TMT) labeling .
AQC is known to improve the ionization efficiency of small peptides and glycopeptides, making them more readily detectable by mass spectrometry. TMT reagents, on the other hand, are isobaric tags that enable multiplexed quantitative analysis of protein abundance.
Comparison of AQC and TMT Labeling for Peptide Analysis
| Feature | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Tandem Mass Tag (TMT) |
| Primary Application | Enhancement of ionization efficiency for improved detection of low-abundance peptides and glycopeptides. | Multiplexed relative and absolute quantification of proteins. |
| Reaction Target | Primary and secondary amines (N-terminus and lysine side chains). | Primary amines (N-terminus and lysine side chains). |
| Detection Method | Increased signal intensity in MS1 scans. | Reporter ions in MS/MS spectra for quantification. |
| Quantification | Primarily for improved detection, quantification relies on signal intensity of the derivatized peptide. | Relative quantification based on the intensity of reporter ions. |
| Multiplexing Capability | No inherent multiplexing capability. | Up to 18-plex with TMTpro™ reagents. |
| Effect on Fragmentation | Can influence fragmentation patterns. | Generates specific reporter ions upon fragmentation. |
Experimental Protocols
Protocol for Peptide Derivatization with AQC
This protocol is adapted from established methods for AQC derivatization of peptides for enhanced mass spectrometry detection.
Materials:
-
Peptide sample (dried)
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent solution (e.g., from a commercial kit)
-
Derivatization buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., hydroxylamine)
-
Solvents for solid-phase extraction (SPE) cleanup (e.g., acetonitrile, water, trifluoroacetic acid)
-
SPE C18 columns
Procedure:
-
Reconstitute the dried peptide sample in the derivatization buffer.
-
Add the AQC reagent solution to the peptide sample. The molar ratio of AQC to peptide should be optimized but is typically in large excess.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 10-30 minutes).
-
Quench the reaction by adding the quenching solution.
-
Acidify the sample with trifluoroacetic acid.
-
Clean up the derivatized peptide sample using a C18 SPE column to remove excess reagent and salts.
-
Elute the derivatized peptides and dry them down for mass spectrometry analysis.
Protocol for Peptide Labeling with TMT Reagents
This protocol provides a general workflow for TMT labeling for quantitative proteomics.
Materials:
-
Peptide samples from different conditions (e.g., control vs. treated)
-
TMT reagent set (e.g., TMTsixplex™, TMT10plex™)
-
Labeling buffer (e.g., triethylammonium bicarbonate, TEAB, pH 8.5)
-
Anhydrous acetonitrile
-
Quenching solution (e.g., hydroxylamine)
-
Solvents for SPE cleanup
Procedure:
-
Ensure peptide samples are in a buffer compatible with TMT labeling (amine-free).
-
Reconstitute each TMT reagent vial with anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate the reactions for 1 hour at room temperature.
-
Quench the reactions by adding the quenching solution and incubating for 15 minutes.
-
Combine the labeled peptide samples into a single tube.
-
Perform SPE cleanup to remove unreacted TMT reagents and other contaminants.
-
The combined, labeled peptide sample is now ready for fractionation and/or LC-MS/MS analysis.
Visualizing the Workflows
Caption: Experimental workflow for peptide derivatization using AQC.
Caption: Experimental workflow for quantitative proteomics using TMT labeling.
Safety Operating Guide
Proper Disposal of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-: A Step-by-Step Guide
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-. Researchers, scientists, and professionals in drug development must adhere to these procedural guidelines to ensure safety and regulatory compliance. This compound is classified as a hazardous material that is corrosive and can cause severe skin burns and eye damage[1][2].
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, it is imperative to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and full-coverage clothing. |
| Serious Eye Damage | H314: Causes severe skin burns and eye damage[1][2] | Chemical safety goggles and/or a face shield. |
| Corrosive to Metals | H290: May be corrosive to metals[1] | Store in a corrosive-resistant container with a resistant inner liner. |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dusts or mists[1]. |
II. Step-by-Step Disposal Protocol
The disposal of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- must be handled as hazardous waste. Do not dispose of this chemical in regular trash or down the sewer system[3][4].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid residue of the chemical, along with any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof hazardous waste container[3].
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified[3][5]. Aqueous solutions of acids and bases that are dilute (less than 10% concentration) and have a pH between 7 and 9 may be eligible for drain disposal with copious amounts of water, but this is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department[3].
Step 2: Container Management
-
Use a sturdy, chemically resistant container, preferably the original container if it is in good condition[3][4]. For corrosive materials, a corrosive-resistant container with a resistant inner liner is recommended.
-
Ensure the container is always sealed except when adding waste to it[3].
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[5][6].
Step 3: Labeling
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container[6].
-
The label must include the full chemical name: "6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-" and list all constituents of any mixture[4][6].
-
Clearly mark the accumulation start date on the label.
Step 4: Storage
-
Store the hazardous waste container in secondary containment, such as a plastic bin or tub, to contain any potential leaks or spills[3][6].
-
Segregate this waste from incompatible materials. As an acidic and halogenated organic compound, it should be stored away from bases and reactive metals.
Step 5: Arrange for Disposal
-
Once the waste container is full or reaches the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup[3][4][6].
-
Do not exceed the maximum allowable quantity of hazardous waste stored in your lab (e.g., typically around 10 gallons)[3].
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Scenario | Containment and Cleanup | First Aid Measures |
| Small Spill | Absorb spillage to prevent material damage[1]. Sweep up solid material and place it into a suitable, labeled container for disposal. Avoid dust formation[2][7]. | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[1][2]. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[2]. |
| Large Spill | Evacuate personnel to a safe area[2][7]. Notify your institution's EHS department immediately[3]. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor[2]. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[2]. |
IV. Disposal Workflow and Logic
The following diagrams illustrate the procedural workflow for the disposal of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- and the logical decision-making process involved.
Caption: Disposal workflow for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Caption: Decision logic for hazardous chemical waste disposal.
References
- 1. starshinechemical.com [starshinechemical.com]
- 2. fishersci.es [fishersci.es]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- (CAS No. 32602-11-2). Adherence to these procedures is critical to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a hazardous substance that can cause severe skin burns and eye damage and may be corrosive to metals.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Summary of Hazards and Required PPE
| Hazard Statement | Required Personal Protective Equipment (PPE) |
| H314: Causes severe skin burns and eye damage.[1] | Gloves: Nitrile rubber, Butyl rubber, or other chemical-resistant gloves.[2] Eye/Face Protection: Chemical safety goggles and a face shield. Body Protection: Protective clothing, such as a lab coat or chemical-resistant apron. |
| H290: May be corrosive to metals.[1] | Not directly applicable to personal protection, but indicates the need for proper storage containers. |
| General Handling | Respiratory Protection: Use a particulate respirator if dusts or mists are generated.[2] |
Operational and Handling Protocols
Strict adherence to the following procedures is necessary to ensure safe handling.
Preparation and Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Do not breathe dust or mists.[1]
-
Prevent Contact: Avoid all personal contact. Wear the specified PPE at all times.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Contaminated clothing should be removed immediately and washed before reuse.
Storage:
-
Store in a tightly closed, corrosive-resistant container with a resistant inner liner.
-
The storage area should be locked and well-ventilated.[3]
-
Recommended storage temperatures are between 2-8°C or at -20°C for long-term powder storage.[4][5]
Spill Management:
-
Minor Spills: Immediately clean up spills. Avoid breathing dust and prevent contact with skin and eyes.
-
Major Spills: Alert personnel in the area and contact emergency responders. Wear breathing apparatus and protective gloves during cleanup.
-
Containment: Absorb spillage to prevent material damage.[1]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water or shower.[1] If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Get medical attention if symptoms occur. |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[3] Do not dispose of it in standard laboratory trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including PPE and spill cleanup materials, must also be disposed of as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for the safe handling of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
References
- 1. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid 32602-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 32602-11-2|2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | 32602-11-2 [amp.chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
